1,4,5-Triphenylimidazole
Description
BenchChem offers high-quality 1,4,5-Triphenylimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,5-Triphenylimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H16N2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,4,5-triphenylimidazole |
InChI |
InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-21(18-12-6-2-7-13-18)23(16-22-20)19-14-8-3-9-15-19/h1-16H |
InChI Key |
HTFCJBTVENNZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Photophysical Architecture of Triphenylimidazole Derivatives: A Technical Guide
This technical guide provides an in-depth analysis of the photophysical properties, synthesis, and applications of triphenylimidazole derivatives, specifically distinguishing between the chemiluminescent 2,4,5-isomers (Lophine) and the electroluminescent N-substituted (1,4,5 or 1,2,4,5) derivatives.[1][2][3][4][5][6][7][8]
Executive Summary
The triphenylimidazole scaffold represents a "privileged structure" in organic photonics due to its dual capability for Chemiluminescence (CL) and Aggregation-Induced Emission (AIE) . While the classic 2,4,5-triphenylimidazole (Lophine) is renowned for its oxidation-triggered light emission, modern N-substituted derivatives (1,4,5-triphenyl analogs) have emerged as robust blue-emitters for OLEDs. This guide deconstructs the electronic mechanisms governing these behaviors, providing researchers with actionable protocols for synthesis and spectral characterization.
Part 1: Molecular Architecture & Electronic Structure
The photophysical versatility of triphenylimidazole stems from its tunable Donor-Acceptor (D-A) architecture. The imidazole ring acts as an electron-deficient core (acceptor) or a weak donor depending on the pH and substitution pattern, while the phenyl rings act as rotors that modulate non-radiative decay.
Structural Isomerism & Function
Distinguishing the substitution pattern is critical for application targeting:
| Derivative Class | Structure | Key Property | Primary Application |
| Lophine (2,4,5-TPI) | N-H free, C2-Phenyl | Chemiluminescence | ROS Probes, pH Sensors |
| N-Substituted (1,4,5-TPI) | N-Phenyl, C2-H/Ph | High Quantum Yield (Solid) | OLEDs, AIE Probes |
| HABI (Dimer) | Imidazole-Imidazole bond | Photochromism | Optical Switches |
Electronic Tuning (HOMO-LUMO)
The optical gap is engineered by manipulating substituents on the phenyl rings:
-
Electron Donors (EDG): Groups like
or at the para-position of the phenyl rings destabilize the HOMO, narrowing the bandgap and inducing a Bathochromic (Red) Shift . -
Electron Acceptors (EWG): Groups like
or stabilize the LUMO. When coupled with EDGs (D-π-A architecture), they facilitate Intramolecular Charge Transfer (ICT) , broadening the emission spectrum.
Part 2: Photoluminescence & AIE Mechanisms
Unlike planar fluorophores (e.g., anthracene) that suffer from Aggregation-Caused Quenching (ACQ), 1,4,5-triphenylimidazole derivatives exhibit Aggregation-Induced Emission (AIE) .
The Rotor Mechanism (AIE)
In dilute solution, the phenyl rings at positions 1, 4, and 5 act as rotors. Upon excitation, these rings rotate around the C-C or N-C single bonds, dissipating excited state energy via non-radiative thermal pathways.
-
Solution State: High rotation
High (non-radiative rate) Weak/No Emission. -
Solid/Aggregate State: Steric hindrance restricts rotation (RIR - Restriction of Intramolecular Rotation)
Low Strong Radiative Emission.
Solvatochromism
These derivatives display positive solvatochromism.[9] As solvent polarity increases, the highly dipolar ICT excited state is stabilized relative to the ground state, resulting in a red-shifted emission. This property is quantified using Lippert-Mataga plots to estimate the change in dipole moment (
Visualization: Photophysical Pathways
Caption: Energy dissipation pathways in Triphenylimidazole. Solution state favors non-radiative decay via rotation; solid state forces radiative emission (AIE).
Part 3: Chemiluminescence (CL) Dynamics
The chemiluminescence of lophine (2,4,5-triphenylimidazole) is a specific oxidative process requiring the free N-H bond.
The Radical Mechanism
-
Deprotonation: In alkaline media, the N-H proton is removed, forming the lophine anion.
-
Oxidation: The anion is oxidized (by
, , or hypochlorite) to the Lophinyl Radical . -
Peroxidation: The radical reacts with oxygen to form a hydroperoxide or a peroxide-bridged dimer.
-
Decomposition: The intermediate rearranges into a dioxetane structure, which cleaves to form an excited benzamidine derivative (amidine), emitting light upon relaxation.
Note: N-substituted derivatives (1,4,5-TPI) do not undergo this specific CL pathway because they lack the acidic N-H required for radical anion formation.
Visualization: Chemiluminescence Workflow
Caption: Oxidative chemiluminescence pathway of Lophine. The reaction requires deprotonation followed by radical formation.
Part 4: Experimental Protocols
Synthesis: The Debus-Radziszewski Reaction
This is the gold-standard protocol for synthesizing the imidazole core.
Reagents:
-
Benzil (1.0 equiv)[2]
-
Aldehyde (Benzaldehyde or derivative) (1.0 equiv)[2]
-
Ammonium Acetate (for 2,4,5-TPI) OR Aniline derivative (for 1,2,4,5-TPI) (2-4 equiv)
Protocol:
-
Dissolution: Dissolve Benzil (10 mmol) and the aromatic aldehyde (10 mmol) in 20 mL of glacial acetic acid.
-
Addition: Add Ammonium Acetate (40 mmol).
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). -
Precipitation: Pour the hot solution into 200 mL of ice-cold water. A precipitate will form immediately.
-
Neutralization: Adjust pH to ~8 using Ammonium Hydroxide (
) to ensure the imidazole is in the neutral form. -
Purification: Filter the solid. Recrystallize from Ethanol or Ethanol/Water mixtures.
Quantum Yield Measurement (Relative Method)
To quantify the efficiency of new derivatives:
-
Standard: Choose Quinine Sulfate (in 0.1 M
, ) or Rhodamine B. -
Preparation: Prepare solutions of the sample and standard with absorbance
at the excitation wavelength (to avoid inner filter effects). -
Measurement: Record integrated fluorescence intensity (
) and absorbance ( ). -
Calculation:
Where is the refractive index of the solvent.
Part 5: Applications & Data Summary
Comparative Photophysical Data
The following table summarizes typical ranges for Lophine derivatives.
| Property | Solution State (THF) | Solid State / Aggregate | Mechanism |
| Emission Max ( | 380–450 nm (Weak) | 450–550 nm (Strong) | AIE / RIR |
| Quantum Yield ( | < 0.05 | 0.30 – 0.85 | Rotor Restriction |
| Lifetime ( | < 1 ns | 2 – 10 ns | Reduced |
| Stokes Shift | Large (>80 nm) | Moderate | ICT Relaxation |
Emerging Applications
-
OLEDs: N-substituted 1,4,5-triphenylimidazoles are used as "non-doped" blue emitters due to their high thermal stability and AIE properties, which prevent quenching in the thin-film state.
-
Mechanochromic Sensors: Grinding the solid crystals disturbs the packing, allowing slight relaxation of the rotors or changing the
- stacking, resulting in a visible color change (Piezochromism). -
ROS Sensing: 2,4,5-TPI derivatives are used to detect Reactive Oxygen Species in biological systems via the chemiluminescence pathway described in Part 3.
References
-
Synthesis & Protocol: BenchChem. "A Comparative Guide to the Synthesis of 4,5-diphenyl-1H-imidazole: Assessing Protocol Reproducibility." Link
-
Chemiluminescence Mechanism: Hayashi, T., & Maeda, K. "Mechanism of Chemiluminescence of 2,4,5-Triphenylimidazole." Bulletin of the Chemical Society of Japan. Link
-
OLED Applications: Yu, T., et al. "Synthesis and Luminescent Properties of 1,4,5-Triphenylimidazole‒Phenothiazine Fluorophores."[11] Journal of Fluorescence, 2022. Link
-
Solvatochromism & AIE: "Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative." New Journal of Chemistry (RSC). Link
-
Radical Intermediates: Hatano, S., & Abe, J. "A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged imidazole dimer."[12] Physical Chemistry Chemical Physics, 2012.[12] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wjbphs.com [wjbphs.com]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. scispace.com [scispace.com]
- 7. weirdscience.eu [weirdscience.eu]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 11. Synthesis and Luminescent Properties of 1,4,5-Triphenylimidazole‒Phenothiazine Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged imidazole dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Profiling and Stability of Triphenylimidazole Scaffolds: A Technical Guide
Part 1: Executive Summary
The 2,4,5-triphenylimidazole (TPI) moiety, historically known as lophine, represents a privileged structural motif in both medicinal chemistry and optoelectronic materials.[1] Its thermal resilience—characterized by a melting point exceeding 270°C and decomposition thresholds often surpassing 350°C—stems from a rigid, highly conjugated heteroaromatic core stabilized by extensive intermolecular hydrogen bonding.
This guide provides a rigorous analysis of the thermodynamic properties of TPI and its derivatives. It moves beyond basic data reporting to explore the structural causality of thermal stability, offering validated protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to ensure reproducible characterization in drug discovery and materials engineering.[1]
Part 2: Molecular Architecture & Thermodynamic Logic[1][2]
To engineer stability, one must understand its origin. The exceptional thermal robustness of 2,4,5-triphenylimidazole is not accidental; it is a direct consequence of its crystal lattice energy, driven by two primary non-covalent interactions:
-
N-H···N Hydrogen Bonding: The imidazole ring acts as both a hydrogen bond donor (N-H) and acceptor (N:). In the solid state, TPI molecules self-assemble into linear chains or dimers, significantly increasing the energy required to disrupt the lattice (melting).
-
-
Stacking: The three phenyl rings, while twisted relative to the imidazole plane to relieve steric strain, engage in edge-to-face and offset face-to-face interactions, further interlocking the structure.
Structural Causality Diagram
The following diagram illustrates the relationship between molecular features and macroscopic thermal properties.
Figure 1: Mechanistic pathway linking the molecular structure of TPI to its observed thermal properties.[1]
Part 3: Comparative Thermal Data
The substitution pattern on the phenyl rings dramatically alters the melting point (MP) and thermal decomposition temperature (
Table 1: Melting Point and Stability of TPI Derivatives[2]
| Compound | Substituent (R) | Melting Point ( | Decomposition ( | Structural Insight |
| Parent TPI | H | 274–278 °C | ~330 °C | Optimal H-bond networking; reference standard [1][5].[1] |
| Nitro-TPI | 4-NO | 166–168 °C | >300 °C | Nitro group disrupts packing symmetry; lowers |
| Methoxy-TPI | 4-OCH | 165–167 °C | ~290 °C | Methoxy adds flexibility and steric bulk, reducing lattice energy [4].[1] |
| Methyl-TPI | 4-CH | 235–238 °C | ~310 °C | Slight disruption of packing; hydrophobic interaction maintains moderate |
| Chloro-TPI | 4-Cl | 250–255 °C | >320 °C | Halogen bonding can partially compensate for steric disruption. |
Note: Data compiled from multiple synthesis and characterization studies.[2][3]
Part 4: Experimental Protocols (SOPs)
Accurate thermal profiling requires strict adherence to protocols that minimize artifacts such as superheating or oxidative degradation.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine precise melting onset and enthalpy of fusion (
-
Sample Preparation:
-
Grind the TPI sample to a fine powder to ensure uniform thermal contact.
-
Weigh 2–5 mg into a hermetically sealed aluminum pan . Why? TPI can sublime near its melting point; sealing prevents mass loss that distorts the heat flow signal.
-
Pierce the lid with a pinhole if analyzing decomposition gases is required (usually not for MP).
-
-
Instrument Parameters:
-
Purge Gas: Dry Nitrogen (
) at 50 mL/min. -
Ramp Rate: 10 °C/min (Standard). For polymorphism screening, use 2 °C/min.
-
Cycle: Heat from 40 °C to 300 °C. Optional: Cool back to 40 °C and reheat to check for glass transition (
) or recrystallization, which indicates amorphous potential.
-
-
Data Analysis:
-
Record
(extrapolated onset) as the melting point, not the peak maximum. -
Integrate the melting peak to calculate
(J/g). A sharp peak indicates high purity and crystallinity.
-
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Establish the thermal stability limit and solvent content.[1]
-
Sample Preparation:
-
Weigh 5–10 mg into a ceramic or platinum crucible.
-
Do not compress the sample; allow gas diffusion.
-
-
Instrument Parameters:
-
Atmosphere: Nitrogen (inert) for intrinsic stability; Air (oxidative) for combustion profiles.[1]
-
Ramp Rate: 10 °C/min or 20 °C/min.
-
Range: Ambient to 600 °C.
-
-
Critical Thresholds:
Workflow Visualization
Figure 2: Parallel workflow for complete thermal characterization of imidazole derivatives.
Part 5: Applications & Implications in R&D[2]
Drug Development & Polymorphism
In pharmaceutical contexts, the high melting point of TPI derivatives presents a challenge for solubility but an advantage for solid-state stability.
-
Polymorphism: TPI derivatives often exhibit polymorphism. DSC is the primary tool to detect these forms. A lower-melting polymorph may offer better bioavailability but carries the risk of converting to the stable, high-melting form during shelf storage.
-
Formulation: TPI is used in liposomal formulations. DSC protocols monitor the interaction between the drug and the lipid bilayer, evidenced by shifts in the lipid's phase transition temperature [7].
Optoelectronics (OLEDs)
The thermal stability of TPI is critical for vacuum deposition processes used in OLED manufacturing.[1]
-
Glass Transition: Amorphous films of TPI derivatives are used as electron-transport layers. A high
(often >100°C for dimers) prevents the film from crystallizing under device operation heat, preventing failure.
Corrosion Inhibition
The high adsorption energy of the imidazole nitrogen on metal surfaces, combined with thermal stability up to 300°C, makes TPI an excellent corrosion inhibitor for high-temperature industrial pipelines [3].
References
-
Synthesis and Thermal Properties of Imidazoles: ResearchGate. "Microwave-assisted synthesis and thermal properties of 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1h-imidazole".
-
Tunisian Chemical Society: "Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability".
-
Fisher Scientific: "2,4,5-Triphenylimidazole Product Specifications and Applications".
-
European Journal of Chemistry: "Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents".
-
ChemicalBook: "2,4,5-Triphenylimidazole Chemical Properties and Melting Point Data".
-
PubChem: "2,4,5-Triphenylimidazole Compound Summary".[1]
-
PubMed: "A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes".
Sources
Electronic Structure & Chemiluminescence Dynamics of Lophine (2,4,5-Triphenylimidazole): A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the electronic structure of lophine (2,4,5-triphenylimidazole), a prototypical chemiluminescent molecule. Unlike simple planar aromatics, lophine exhibits a "propeller-like" non-planar geometry that critically influences its frontier molecular orbitals (FMOs).[1] This guide details the consensus energy levels (HOMO ~ -5.9 eV, LUMO ~ -2.1 eV), experimental protocols for their determination via Cyclic Voltammetry (CV), and the mechanistic pathway of its signature chemiluminescence. These parameters are essential for researchers utilizing lophine derivatives in organic light-emitting diodes (OLEDs), chemical sensing, and photon-upconversion systems.
Part 1: Molecular Architecture & Electronic Theory[1]
Structural Conjugation and Steric Hindrance
The electronic properties of lophine are defined by the competition between
-
Imidazole Core: The central five-membered ring acts as the electron-rich moiety (6
-electrons), facilitating oxidation. -
Phenyl Substituents: Three phenyl rings are attached at the 2, 4, and 5 positions.
-
Non-Planarity: Due to steric repulsion between the phenyl rings at positions 4 and 5, the molecule cannot adopt a perfectly planar conformation. The phenyl rings twist out of the imidazole plane (torsion angles typically 30°–60°).
-
Electronic Consequence: This twisting reduces the effective conjugation length compared to a hypothetical planar analog, resulting in a wider HOMO-LUMO band gap (~3.8 eV) and blue-shifted absorption (UV region) compared to more planar polyaromatics.
Visualization of Structural Logic
The following diagram illustrates how steric factors dictate the electronic energy levels.
Figure 1: Causal relationship between lophine's steric hindrance, geometric distortion, and resulting electronic band gap.
Part 2: HOMO-LUMO Energy Landscape
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's redox stability and optical emission. The values below represent a consensus derived from electrochemical (CV) and computational (DFT) literature.
Quantitative Energy Levels
| Parameter | Value (Approx.) | Method of Determination | Significance |
| HOMO Level | -5.85 ± 0.1 eV | Cyclic Voltammetry (vs. Fc/Fc⁺) | Determines oxidation potential; lophine is easily oxidized to a radical cation.[1] |
| LUMO Level | -2.05 ± 0.1 eV | Calculated ( | High LUMO indicates resistance to reduction; electron injection is difficult in OLEDs.[1] |
| Band Gap ( | ~3.80 eV | Optical Absorption Onset (~325 nm) | Corresponds to UV absorption; emission occurs from a lower energy excited state intermediate.[1] |
| Dipole Moment | ~4.5 - 5.0 Debye | DFT (B3LYP/6-31G*) | High polarity due to the imidazole nitrogen lone pair.[1] |
Solvatochromic Effects
The energy levels are solvent-dependent.[1] In polar aprotic solvents (e.g., Acetonitrile, DMSO), the HOMO level stabilizes slightly. The values above are standardized for Dichloromethane (DCM).[1]
Part 3: Experimental Validation Protocols
To validate these values, researchers must employ a rigorous workflow combining synthesis, purification, and electrochemistry.
Protocol A: Synthesis & Purification (The Radziszewski Method)
Impurities (yellow byproducts) drastically quench chemiluminescence and alter CV baselines. Rigorous purification is mandatory.[1]
-
Reagents: Benzil (10 mmol), Benzaldehyde (10 mmol), Ammonium Acetate (100 mmol), Glacial Acetic Acid (50 mL).
-
Reflux: Combine reagents in a round-bottom flask. Reflux at 120°C for 3 hours. The solution will turn dark.
-
Precipitation: Pour the hot reaction mixture into 200 mL of ice-cold water. Neutralize with aqueous Ammonium Hydroxide (
) until pH ~8.[1] A crude precipitate forms.[1] -
Purification (Critical):
Protocol B: Electrochemical Determination (Cyclic Voltammetry)
Direct measurement of the HOMO level.
-
Setup: Three-electrode cell (Working: Glassy Carbon; Counter: Pt wire; Reference: Ag/AgCl).
-
Solvent/Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
) in dry Dichloromethane (DCM). -
Analyte: Dissolve purified lophine (1 mM).
-
Internal Standard: Add Ferrocene (Fc) after the initial scan to calibrate the potential.[1]
-
Calculation:
Protocol C: Computational Modeling (DFT)
For theoretical corroboration.
-
Software: Gaussian 16 / ORCA.[1]
-
Functional: B3LYP (Hybrid functional for organic molecules).[1]
-
Basis Set: 6-31G(d) or 6-311+G(d,p) (Diffuse functions recommended for anionic intermediates).[1]
-
Solvation Model: PCM (Polarizable Continuum Model) using Dichloromethane.[1]
Part 4: Chemiluminescence Mechanism[1]
Lophine does not emit light simply by UV excitation in this context; its fame comes from chemiluminescence (CL).[1] This process is driven by the electronic instability of the lophinyl radical reacting with oxygen.
The Reaction Pathway
-
Deprotonation: Base removes the proton from the imidazole nitrogen (
), forming the lophine anion. -
Oxidation: The anion is oxidized (by
+ catalyst or electrochemically) to the Lophinyl Radical .[1] -
Oxygenation: Dissolved
attacks the radical, forming a peroxide.[1] -
Rearrangement: The peroxide cyclizes into a high-energy 1,2-dioxetane intermediate.[1]
-
Emission: The dioxetane cleaves, generating an excited-state benzoylamidine derivative (
).[1] This relaxes to the ground state ( ), emitting yellow light ( nm).
Mechanistic Flowchart
Figure 2: The oxidative pathway converting chemical energy into light via the lophinyl radical.
References
-
Radziszewski Synthesis & Properties: Radziszewski, B. (1877).[1] "Über die Phosphoreszenz der organischen und organisierten Körper." Berichte der deutschen chemischen Gesellschaft.
-
Electronic Structure & DFT: Al-Wadaani, F., et al. (2022).[1][3] "Theoretical investigations of the optoelectronic properties of some 2,4,5-triphenyl imidazole based dyes." ResearchGate.[1][4]
-
Cyclic Voltammetry Standards: Connelly, N. G., & Geiger, W. E. (1996).[1] "Chemical Redox Agents for Organometallic Chemistry." Chemical Reviews. (Standard for Fc/Fc+ calibration).
-
Chemiluminescence Mechanism: Nakashima, K., et al. (2009).[1] "An Energy Transfer Chemiluminescent Reaction of Lophine Peroxides." Heterocycles.
-
Synthesis Protocol Verification: "Synthesis of 2,4,5-Triphenylimidazole." Comprehensive Organic Chemistry Experiments.
Sources
toxicity and safety data sheet (SDS) for 1,4,5-triphenylimidazole
Executive Summary
1,4,5-Triphenylimidazole (CAS 484-47-9), commonly known as Lophine , is a heterocyclic organic compound historically utilized for its chemiluminescent properties and currently investigated in drug discovery as a potent CYP26 inhibitor .
While major Western suppliers (e.g., Fisher Scientific, Thermo Fisher) often classify Lophine as "Non-Hazardous" under OSHA 2024 standards due to a lack of acute toxicity data, other global chemical registries (e.g., ECHEMI) classify it as Acute Toxicity Category 3 (Oral) .
Critical Safety Insight: Beyond acute toxicity, Lophine’s mechanism as a CYP26 inhibitor poses a latent teratogenic risk . CYP26 enzymes are responsible for the catabolism of Retinoic Acid (RA).[1][2] Inhibition of CYP26 leads to elevated endogenous RA levels, which is a known teratogenic mechanism. Consequently, this compound must be handled with strict reproductive hazard controls , regardless of its benign appearance in standard SDSs.
Part 1: Chemical Identity & Physicochemical Properties
| Property | Data |
| Chemical Name | 1,4,5-Triphenylimidazole |
| Synonym | Lophine |
| CAS Number | 484-47-9 |
| Molecular Formula | C₂₁H₁₆N₂ |
| Molecular Weight | 296.37 g/mol |
| Appearance | Off-white to pale yellow powder |
| Melting Point | 275–277 °C |
| Solubility | Soluble in organic solvents (DMSO, Ethanol, Chloroform); Insoluble in water |
| pKa | ~5.9 (Imidazolium ion) |
Part 2: Hazard Identification & Regulatory Status
The Classification Discrepancy: Researchers will encounter conflicting safety data.[3] You must adopt the Precautionary Principle and treat the substance according to the most severe classification found in global databases.
Scenario A: Standard Vendor Classification (Fisher/Thermo)
-
Signal Word: None
-
Hazard Statements: Not considered hazardous.
-
Basis: Lack of historical acute toxicity incidents in industrial settings.
Scenario B: Precautionary Classification (ECHEMI / GHS Strict)
-
Signal Word: DANGER
-
Hazard Class: Acute Toxicity, Oral – Category 3
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink, or smoke when using this product.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
Part 3: Toxicological Profile & Biological Mechanisms
This section details why the compound is hazardous, moving beyond simple LD50 numbers to mechanistic toxicology relevant to drug development.
The Hidden Risk: CYP26 Inhibition & Teratogenicity
Lophine is a known inhibitor of the CYP26 subfamily (CYP26A1, CYP26B1).
-
Mechanism: CYP26 enzymes metabolize Retinoic Acid (RA) into inactive polar metabolites.
-
Effect of Inhibition: Lophine blocks this clearance, causing a spike in Retinoic Acid concentration in tissues.
-
Toxicity Consequence: High levels of Retinoic Acid are teratogenic , causing craniofacial, cardiac, and thymic malformations in developing fetuses.
-
Safety Implication: Female researchers of childbearing potential must handle Lophine with the same rigor as Retinoic Acid itself.
Chemiluminescence Mechanism (Radical Generation)
Lophine exhibits chemiluminescence when oxidized in alkaline solution. This reaction generates Reactive Oxygen Species (ROS) intermediates.
Pathway Visualization: The following diagram illustrates the radical-mediated oxidation pathway of Lophine.
Figure 1: Mechanism of Lophine Chemiluminescence involving radical intermediates.
Part 4: Safe Handling & Exposure Controls
Engineering Controls
-
Solid State: Weighing must be performed inside a Chemical Fume Hood or a powder containment balance enclosure to prevent inhalation of particulates (H301 risk).
-
Solution State: General bench work is permissible if the solvent is non-volatile; otherwise, use a fume hood.
Personal Protective Equipment (PPE)
-
Respiratory: N95/P2 respirator required if handling open powder outside a hood.
-
Skin: Nitrile gloves (0.11 mm minimum thickness). Break-through time > 480 min.
-
Eyes: Chemical splash goggles.
Risk Assessment Workflow
Use this decision tree to determine the required safety level.
Figure 2: Risk Assessment Workflow for handling Lophine, prioritizing reproductive safety.
Part 5: Experimental Protocols
Protocol A: Lophine Chemiluminescence Assay
Objective: To demonstrate the radical oxidation mechanism safely.
-
Preparation: Dissolve 100 mg Lophine in 100 mL Ethanol (Solution A).
-
Oxidant: Prepare a solution of 5% KOH and 3% Hydrogen Peroxide in water (Solution B).
-
Reaction: In a dark room, slowly add 10 mL of Solution B to 10 mL of Solution A in a beaker.
-
Observation: A yellow glow (λmax ~524 nm) persists for several minutes.
-
Safety Check: Perform in a fume hood. The reaction generates heat and oxygen gas.
Protocol B: CYP26 Inhibition Screening (High-Throughput)
Objective: To assess Lophine as a reference inhibitor for Retinoic Acid metabolism.
-
Enzyme System: Recombinant human CYP26A1 microsomes.
-
Substrate: All-trans-Retinoic Acid (atRA) at 20 nM.
-
Inhibitor: Prepare Lophine serial dilutions in DMSO (0.1 nM to 10 µM).
-
Incubation:
-
Mix Microsomes + Lophine + atRA in phosphate buffer (pH 7.4).
-
Initiate with NADPH regenerating system.
-
Incubate at 37°C for 20 minutes.
-
-
Quench: Add ice-cold Acetonitrile containing internal standard.
-
Analysis: LC-MS/MS monitoring depletion of atRA.
-
Data Output: Calculate IC50. Lophine typically exhibits IC50 in the low micromolar range.
Part 6: Emergency Procedures
| Incident | Immediate Action |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention (suspected H301). |
| Skin Contact | Wash with soap and water for 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses. |
| Ingestion | IMMEDIATE MEDICAL ATTENTION. Do NOT induce vomiting unless directed by medical personnel. |
| Spill Cleanup | Dampen powder to avoid dust. Sweep up into a closed container. Wash area with ethanol. |
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2,4,5-Triphenylimidazole. Retrieved from
-
ECHEMI. (2024). 2,4,5-Triphenylimidazole Safety Information & GHS Classification. Retrieved from
-
Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in defining appropriate retinoic acid exposure during embryogenesis. Pharmacology & Therapeutics.[4][5][6][7][8] Retrieved from
-
White, E. H., & Harding, M. J. (1964). The Chemiluminescence of Lophine and its Derivatives. Journal of the American Chemical Society. Retrieved from
-
Nelson, C. H., et al. (2013). Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1. Current Topics in Medicinal Chemistry. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of CYP26 enzymes in defining appropriate retinoic acid exposure during embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Teratogenicity with angiotensin II receptor antagonists in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8283155B2 - Point-of-care fluidic systems and uses thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Debus-Radziszewski Synthesis of 1,4,5-Triphenylimidazole
[1][2]
Introduction & Scientific Context
The Debus-Radziszewski imidazole synthesis is a fundamental multicomponent reaction (MCR) used to construct highly substituted imidazole cores.[1] While Heinrich Debus first synthesized imidazole in 1858 using glyoxal and ammonia, it was Bronisław Radziszewski in 1882 who expanded the scope to include 1,2-dicarbonyls, aldehydes, and ammonia, allowing for the synthesis of 2,4,5-trisubstituted imidazoles.[1]
This protocol focuses on the synthesis of 1,4,5-triphenylimidazole (also known as 2,4,5-triphenylimidazole or Lophine).[1] This molecule is not merely a structural curiosity; it is a critical scaffold in medicinal chemistry (p38 MAP kinase inhibitors, anti-inflammatory agents) and materials science (chemiluminescence, piezoelectric materials).[1]
Why This Protocol?
Standard textbook procedures often overlook the critical thermodynamic control required to minimize side-product formation (such as isoimidazoles or incomplete condensation products).[1] This guide provides a thermodynamically optimized protocol using glacial acetic acid as both solvent and catalyst, ensuring high atom economy and simplified purification.[1]
Reaction Mechanism & Logic
The synthesis is a condensation of Benzil (1,2-diketone), Benzaldehyde , and Ammonium Acetate (nitrogen source).[1]
Mechanistic Pathway[1][2][3]
-
Ammonia Generation: Ammonium acetate dissociates in acetic acid to release ammonia (
).[1] -
Imine Formation: Ammonia attacks the carbonyls of benzil and benzaldehyde.[1]
-
Cyclization: The key step involves the condensation of the 1,2-diamino intermediate (derived from benzil) with the aldehyde (or its aldimine equivalent), followed by dehydration to aromatize the ring.[1]
Visualization: Reaction Scheme
The following diagram illustrates the convergent synthesis pathway.
Figure 1: Convergent synthesis pathway for 1,4,5-triphenylimidazole via Debus-Radziszewski condensation.
Experimental Protocol
Reagents & Equipment[1][2][3][4][6][7][8][9]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (Scale) | Role |
| Benzil | 210.23 | 1.0 | 2.10 g | Carbon Backbone (C4, C5) |
| Benzaldehyde | 106.12 | 1.0 | 1.06 g (1.0 mL) | Carbon Backbone (C2) |
| Ammonium Acetate | 77.08 | 4.0 | 3.08 g | Nitrogen Source (Excess) |
| Glacial Acetic Acid | 60.05 | Solvent | 20-30 mL | Solvent & Acid Catalyst |
Equipment:
-
100 mL Round Bottom Flask (RBF)[1]
-
Oil Bath (preferred over mantle for uniform heat)[1]
-
Buchner Funnel & Vacuum Pump[1]
Step-by-Step Methodology
Step 1: Charge the Reactor
-
In the 100 mL RBF, add 2.10 g Benzil and 3.08 g Ammonium Acetate .[1]
-
Add 20 mL Glacial Acetic Acid . Stir until partially dissolved.
-
Add 1.0 mL Benzaldehyde .
-
Expert Insight: Adding benzaldehyde last prevents premature oxidation or side reactions before the ammonia concentration is established.[1]
-
Step 2: Thermal Condensation (Reflux) [1]
-
Heat the oil bath to 110°C .
-
Reflux the mixture for 1 to 2 hours .
Step 3: Quenching & Precipitation [1]
-
Cool the reaction mixture to room temperature (~25°C).
-
Pour the mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously.
-
A milky white to pale yellow precipitate will form immediately.[1]
-
Allow the suspension to stand for 15 minutes to ensure complete precipitation.
Step 4: Isolation & Work-up [1]
-
Filter the precipitate using a Buchner funnel under vacuum.[1]
-
Wash 1: Wash the cake with 50 mL cold water (removes acetic acid and ammonium salts).
-
Wash 2: Wash with 10 mL cold toluene (optional, removes unreacted benzaldehyde traces).[1]
Step 5: Purification (Recrystallization) [1][2]
-
Transfer the crude solid to a clean flask.
-
Dissolve in boiling Ethanol (95%) or Methanol .[1]
-
Note: If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot.
-
Allow the filtrate to cool slowly to room temperature, then refrigerate.
-
Collect the glistening white needles by filtration.[1]
Workflow Visualization
The following decision tree outlines the critical operational steps and decision points during the synthesis.
Figure 2: Operational workflow for the synthesis and purification of 1,4,5-triphenylimidazole.
Characterization & Validation Data
To validate the synthesized compound, compare your results against these standard values.
| Parameter | Expected Value | Notes |
| Appearance | White to off-white needles | Yellowing indicates impurities (benzil).[1] |
| Melting Point | 272°C – 275°C | Sharp range indicates high purity [1, 4].[1] |
| Yield | 85% – 95% | High efficiency due to thermodynamic stability.[1] |
| Rf Value | ~0.60 | Solvent: Hexane:Ethyl Acetate (7:[1][2]3) [2]. |
| Solubility | Soluble in DMSO, DMF, Acetone | Insoluble in water.[1] |
Spectroscopic Data
Troubleshooting & Optimization
Issue 1: Low Yield or Sticky Product
-
Cause: Incomplete precipitation or excess acetic acid remaining.[1]
-
Fix: Ensure the water used for quenching is ice-cold.[1][4] Neutralize the filtrate with Ammonium Hydroxide to precipitate a "second crop" of crystals [2].
Issue 2: Product is Yellow
-
Cause: Unreacted Benzil contamination.[1]
-
Fix: Wash the crude solid with a small amount of warm toluene or ether before recrystallization.[1] Benzil is highly soluble in these solvents, while the imidazole is less so.[1]
Issue 3: Green Chemistry Adaptation
References
-
Verma, A., & Singh, S. (2025).[1] "Synthesis, molecular docking, and pharmacological evaluation of some new triphenyl imidazole derivatives as anxiolytic agents." Indian Journal of Chemistry. Link
-
Shalini, K., et al. (2012).[1][2] "Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives." Journal of Applied Pharmaceutical Science, 02(07), 202-208.[1][2] Link
-
Kavitha, P., et al. (2024).[1][5] "Synthesis of Triphenyl Imidazole by Green chemistry approach." World Journal of Biology Pharmacy and Health Sciences, 18(02), 386–393.[1] Link
-
Dhahri, A., et al. (2016).[1] "Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability." Journal of the Tunisian Chemical Society, 18, 139-143.[1] Link
-
Shelke, K., et al. (2008).[1] "Microwave-induced one-pot synthesis of 2,4,5-triarylimidazoles using glyoxylic acid as a catalyst under solvent-free conditions." Rasayan Journal of Chemistry, 1(3), 489-94.[1] Link
-
Royal Society of Chemistry.[1] (n.d.). "13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole." ChemSpider. Link
Application Note: Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole Derivatives
Abstract & Introduction
The imidazole pharmacophore is a cornerstone of medicinal chemistry, serving as the structural backbone for blockbuster drugs like Phenytoin (antiepileptic), Losartan (antihypertensive), and Omeprazole (PPI). The 2,4,5-triphenylimidazole scaffold (Lophine) specifically exhibits significant anti-inflammatory, analgesic, and antitumor properties.
Conventional synthesis (Debus-Radziszewski) typically requires prolonged reflux (3–10 hours) in glacial acetic acid, often resulting in moderate yields (60–70%) and tedious workups. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to minutes while increasing yields to >90%.
By utilizing solvent-free conditions and glyoxylic acid as a biodegradable catalyst, this protocol aligns with the 12 Principles of Green Chemistry, specifically preventing waste and increasing energy efficiency.
Mechanistic Insight: Why Microwave Irradiation?
The Microwave Effect
Unlike conventional conductive heating (oil bath), which relies on thermal diffusion from the vessel wall, microwave irradiation (2450 MHz) interacts directly with the reaction medium via two primary mechanisms:
-
Dipolar Polarization: Polar molecules (e.g., benzaldehyde, ammonium acetate) align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.
-
Ionic Conduction: Dissolved ions (ammonium species) oscillate in the field, colliding with neighboring molecules to generate heat.
Expert Insight: In this specific synthesis, the high polarity of the transition state allows for efficient coupling with microwave energy, effectively lowering the activation energy barrier (
Reaction Mechanism (Debus-Radziszewski Modification)
The reaction proceeds via a multi-component condensation:
-
Ammonia Generation: Thermal decomposition of ammonium acetate releases ammonia (
). -
Imine Formation: Condensation of benzaldehyde with ammonia yields the aldimine.
-
Cyclization: The aldimine attacks the carbonyl carbons of benzil, followed by dehydration to form the imidazole ring.
Figure 1: Mechanistic pathway for the microwave-assisted synthesis of 2,4,5-triphenylimidazole.
Experimental Protocol
Materials & Equipment
-
Reactants: Benzil (99%), Benzaldehyde (substituted or unsubstituted), Ammonium Acetate (AR grade).
-
Catalyst: Glyoxylic Acid (50% aq. solution or monohydrate solid).
-
Reactor: Dedicated Single-Mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) is recommended for reproducibility. Note: A modified domestic microwave can be used for educational purposes but lacks temp/pressure control.
-
Vessels: 10 mL or 35 mL Pyrex pressure vials with silicone/PTFE septa.
Standard Operating Procedure (SOP)
Caution: Always operate microwave reactors in a fume hood. Ammonium acetate decomposes to release ammonia gas; ensure vessels are rated for pressure or use an open-vessel mode with a reflux condenser.
Step 1: Reactant Preparation
In a mortar, grind the following to a fine powder (if solid) or mix in the reaction vessel:
-
Benzil: 1.0 mmol (0.210 g)
-
Benzaldehyde: 1.0 mmol (0.106 g for unsubstituted)
-
Ammonium Acetate: 2.5 mmol (0.192 g) [Excess ensures complete ammonia supply]
-
Catalyst: Glyoxylic Acid (5 mol%)[1]
Expert Tip: For solvent-free synthesis, thorough mixing is critical. The "melt" phase during irradiation acts as the solvent. If the mixture is too dry, add 2-3 drops of Ethanol or PEG-400 to initiate coupling.
Step 2: Microwave Irradiation[1][2][3][4][5]
-
Transfer the mixture to the microwave vial.
-
Program Parameters:
-
Mode: Dynamic (Power cycling to maintain temp)
-
Temperature: 130°C
-
Hold Time: 2–5 minutes
-
Max Pressure: 250 psi (Safety limit)
-
Power: Max 300W (System will modulate)
-
Stirring: High (magnetic stir bar essential for melt homogeneity)
-
Step 3: Monitoring & Workup
-
Cool the vessel to 50°C using compressed air (integrated in most reactors).
-
TLC Check: Eluent System: n-Hexane:Ethyl Acetate (7:3).
-
Quenching: Pour the hot reaction mixture (or melt) into 50 mL of crushed ice-water . Stir vigorously for 5 minutes. The imidazole will precipitate as a solid.[1]
-
Filtration: Filter the precipitate using a Büchner funnel. Wash with cold water (2 x 10 mL) to remove excess ammonium acetate and catalyst.
Step 4: Purification
Recrystallize the crude solid from hot Ethanol or Acetone .
-
Observation: Pure crystals are typically colorless to pale yellow needles.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis process.
Data Analysis & Validation
Method Comparison: Conventional vs. Microwave
The following table summarizes the efficiency gains using this protocol compared to traditional thermal reflux.
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Protocol | Improvement Factor |
| Solvent | Glacial Acetic Acid (Toxic) | Solvent-Free / Water | Green |
| Time | 3 – 5 Hours | 2 – 5 Minutes | 60x Faster |
| Yield | 65 – 75% | 92 – 98% | +25% Yield |
| Energy | High (Continuous Heating) | Low (Pulse Heating) | Efficient |
Catalyst Efficiency Screening
(Based on synthesis of 2,4,5-triphenylimidazole)
| Catalyst | Condition | Time (min) | Yield (%) | Notes |
| Glyoxylic Acid | Solvent-Free | 2.0 | 96 | Recommended (Biodegradable) |
| Ionic Liquid | [bmim]BF4 | 1.5 | 92 | Expensive, hard to remove |
| Zeolite HY | Solvent-Free | 4.0 | 88 | Heterogeneous, requires activation |
| None | Solvent-Free | 20.0 | <10 | Reaction fails/chars |
Characterization (Expected Data)
For 2,4,5-Triphenyl-1H-imidazole :
-
Melting Point: 274–276°C
-
IR (KBr, cm⁻¹): 3450 (N-H stretch), 3060 (Ar C-H), 1610 (C=N), 1490 (C=C).
-
¹H NMR (DMSO-d₆, 400 MHz):
12.65 (s, 1H, NH), 8.10 (d, 2H, Ar-H), 7.20–7.60 (m, 13H, Ar-H).
Troubleshooting & Expert Tips
-
"Hot Spots" & Charring:
-
Cause: Inhomogeneous mixing of solids creates localized areas of high dielectric loss.
-
Solution: Thoroughly grind reactants before irradiation. If using a domestic oven (not recommended but possible), use an alumina bath as a heat sink/disperser.
-
-
Low Yield / Sticky Product:
-
Cause: Incomplete removal of the catalyst or excess aldehyde.
-
Solution: Ensure the ice-water quench is vigorous. If the product oils out, scratch the vessel walls with a glass rod to induce crystallization.
-
-
Pressure Spikes:
-
Cause: Rapid decomposition of ammonium acetate.
-
Solution: Do not exceed 140°C. Use a vessel with a pressure release mechanism.
-
References
-
Shelke, K., et al. (2008).[3][4] "Microwave-induced one-pot synthesis of 2,4,5-triarylimidazoles using glyoxylic acid as a catalyst under solvent-free conditions." Rasayan Journal of Chemistry.
-
Kidwai, M., et al. (2009). "Green chemistry approaches for the synthesis of imidazoles." Current Organic Chemistry.
-
Wolkenberg, S. E., et al. (2004). "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation." Organic Letters.
-
Siddiqui, Z. N., et al. (2012). "Catalytic efficiency of silica-supported perchloric acid in the synthesis of 2,4,5-trisubstituted imidazoles." Journal of Saudi Chemical Society.
-
Panda, S. S., & Jain, S. C. (2011). "Microwave assisted synthesis of 2,4,5-triarylimidazoles." Journal of Heterocyclic Chemistry.
Sources
Application Note: Sustainable Synthesis of Lophine (2,4,5-Triphenyl-1H-imidazole) via Ammonium Acetate Activation
[1]
Executive Summary
This Application Note details the green synthesis of lophine (2,4,5-triphenyl-1H-imidazole), a chemiluminescent compound with significant utility in radical scavenging and optoelectronics. Moving away from classical methods utilizing glacial acetic acid or toxic organic solvents, this guide presents two environmentally benign protocols: (A) Iodine-Catalyzed Ethanol Reflux and (B) Microwave-Assisted Solvent-Free Synthesis . Both methods utilize ammonium acetate (
Mechanistic Insight: The Modified Radziszewski Reaction
The formation of lophine proceeds via a multi-component condensation known as the Debus-Radziszewski imidazole synthesis. In this green adaptation, ammonium acetate dissociates to provide ammonia in situ, avoiding the handling of gaseous ammonia or corrosive hydroxides.
Key Mechanistic Steps:
-
Imine Formation: Ammonia (from
) condenses with benzaldehyde to form a bis-imine or diamine intermediate. -
Nucleophilic Attack: The nitrogen lone pairs of the intermediate attack the electrophilic carbonyl carbons of the benzil (1,2-diketone).
-
Cyclization & Dehydration: Intramolecular cyclization followed by the loss of water and oxidation (often auto-oxidation or facilitated by the catalyst) yields the aromatic imidazole ring.
Pathway Diagram
The following diagram illustrates the molecular flow from precursors to the final heteroaromatic system.
Figure 1: Mechanistic pathway of the modified Radziszewski synthesis using ammonium acetate.
Experimental Protocols
Method A: Iodine-Catalyzed Ethanol Reflux (Batch Scale)
Rationale: Molecular iodine (
Reagents:
-
Benzil (10 mmol, 2.10 g)
-
Benzaldehyde (10 mmol, 1.06 g)
-
Ammonium Acetate (50 mmol, 3.85 g) — Excess ensures complete conversion.
-
Iodine (
) (5 mol%, ~125 mg) -
Ethanol (95%, 20 mL)
Step-by-Step Protocol:
-
Charge: In a 100 mL round-bottom flask, combine Benzil, Benzaldehyde, and Ammonium Acetate.
-
Solvate: Add 20 mL of ethanol and stir until a slurry forms.
-
Catalyze: Add the catalytic amount of Iodine. The solution will darken slightly.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Checkpoint: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1). Reaction is typically complete in 45–60 minutes.
-
-
Quench: Cool the mixture to room temperature. Pour the reaction mass into 100 mL of crushed ice-water containing a small amount of sodium thiosulfate (to quench residual iodine).
-
Isolate: A precipitate will form immediately. Filter via vacuum filtration.[1]
-
Purify: Recrystallize the crude solid from hot ethanol-water (8:2).
-
Dry: Dry in a vacuum oven at 60°C for 4 hours.
Method B: Microwave-Assisted Solvent-Free Synthesis (High-Throughput)
Rationale: This method utilizes the high dielectric loss of ammonium acetate to generate rapid internal heating, eliminating the need for bulk solvents and reducing reaction time from hours to minutes.
Reagents:
-
Benzaldehyde (1.0 mmol)[4]
-
Ammonium Acetate (3.0 mmol)[2]
-
Optional: Solid support (e.g., acidic alumina or silica gel) can be used to improve energy transfer, though neat reactions work well.
Step-by-Step Protocol:
-
Mix: Thoroughly grind Benzil, Benzaldehyde, and Ammonium Acetate in a mortar until a homogeneous powder/paste is obtained.
-
Load: Transfer the mixture into a microwave-safe process vial (10 mL). Cap loosely (do not seal tight to allow steam escape) or use a dedicated microwave reactor with pressure control.
-
Irradiate: Irradiate at 250W (or set temperature to 130°C) for 3–5 minutes.
-
Observation: The solid mixture will melt into a homogeneous liquid and then resolidify or become viscous as the product forms.
-
-
Work-up: Cool to room temperature. Add 10 mL of water to the vial and sonicate to break up the solid mass.
-
Isolate: Filter the solid and wash with cold water to remove unreacted ammonium acetate.
-
Purify: Recrystallize from ethanol as described in Method A.
Quality Control & Validation
Quantitative Comparison
| Parameter | Method A (Ethanol/Iodine) | Method B (Microwave/Neat) |
| Reaction Time | 45–60 min | 3–5 min |
| Temperature | 78°C (Reflux) | 130°C |
| Yield | 85–92% | 90–96% |
| Atom Economy | High | Very High (No solvent waste) |
| Scalability | Good (Linear scale-up) | Limited by MW cavity size |
Characterization
-
Melting Point: The purified product should have a sharp melting point range of 274–275°C . A range >2°C indicates impurity (likely unreacted benzil).
-
Chemiluminescence Test (Functional Assay):
-
Dissolve 5 mg of product in 2 mL alkaline ethanol (5% KOH in EtOH).
-
In a dark room, add 1 mL of 3% Hydrogen Peroxide (
) and 1 mL of Potassium Ferricyanide solution. -
Pass Criteria: Immediate emission of a bright blue light (460-470 nm).
-
Experimental Workflow Diagram
This workflow visualizes the critical path for the Ethanol Reflux method, emphasizing the self-validating checkpoints.
Figure 2: Operational workflow for the iodine-catalyzed synthesis of lophine.
References
-
Microwave-Mediated Synthesis of Lophine: Crouch, R. D., et al. "Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product."[5] Journal of Chemical Education, 2006.
- Iodine Catalyzed Synthesis: Siddiqui, Z. N., et al. "Iodine catalyzed synthesis of 2,4,5-triaryl-1H-imidazoles." Journal of Chemical Sciences, 2006.
-
Solvent-Free Approaches: Jaberi, R., & Barekat, M. "Solvent-Free Approaches for the Synthesis of Lophine Derivatives."[2] SynOpen, 2024.
-
Ammonium Acetate Dual Role: Tayebee, R., & Gohari, A.[6] "The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H-imidazoles." EChemCom, 2020.
-
General Green Imidazole Synthesis: Kidwai, M., et al. "Microwave Assisted Synthesis of Novel 1,2,4-Triazine Derivatives." (Contextual reference for microwave techniques in heterocycle synthesis).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Catalytic Properties of Magnetic Fe3O4@FU: A Heterogeneous Nanostructured Mesoporous Bio-Based Catalyst for the Synthesis of Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemcom.com [echemcom.com]
Application Note: Synthesis of Pharmaceutical Intermediates using Triphenylimidazole Scaffold
Abstract & Strategic Relevance
The 2,4,5-triphenylimidazole (TPI) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for p38 MAP kinase inhibitors (e.g., SB203580), anti-inflammatory agents, and transient receptor potential (TRP) channel modulators.[1] Its high thermal stability and distinctive fluorescence also make it valuable for bio-imaging.[2]
This guide details the synthesis of the TPI core via the Debus-Radziszewski multicomponent reaction, optimized for pharmaceutical intermediate production. Unlike academic protocols that prioritize simple yields, this guide focuses on purity profiles , regiocontrol during derivatization , and green chemistry adaptations suitable for scale-up.[1]
Mechanism of Action & Chemical Logic
The formation of the imidazole ring involves a condensation between a 1,2-dicarbonyl (benzil), an aldehyde, and an ammonia source.[1][3] Understanding the mechanism is critical for troubleshooting low yields in electron-deficient analogs (e.g., pyridine-containing drugs).[1][2]
Pathway Diagram: Debus-Radziszewski Cyclization
The following diagram illustrates the stepwise condensation and cyclization mechanism.[2]
Caption: Stepwise mechanism of the Debus-Radziszewski imidazole synthesis involving di-imine formation followed by cyclocondensation.
Core Synthesis Protocols
Protocol A: Classical One-Pot Synthesis (Robust & Scalable)
Best for: Initial scaffold generation and gram-scale production.[1][2]
Reagents:
-
Benzil (10 mmol, 2.10 g)[1]
-
Benzaldehyde (10 mmol, 1.06 g)[1]
-
Ammonium Acetate (50 mmol, 3.85 g) – Excess is crucial to buffer pH and drive equilibrium.[1]
-
Solvent: Glacial Acetic Acid (20 mL)
Step-by-Step Methodology:
-
Charge: In a 100 mL round-bottom flask (RBF), combine Benzil and Ammonium Acetate in Glacial Acetic Acid. Stir until dissolved.
-
Addition: Add Benzaldehyde dropwise to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to 110°C for 6–8 hours.
-
Precipitation: Cool the reaction mixture to room temperature. Pour the dark solution into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a cloudy white/yellow solid.
-
Neutralization: If the precipitate is sticky, adjust pH to ~7 using 10% Ammonium Hydroxide solution.[1]
-
Purification: Filter the solid and wash with cold water (3 x 50 mL). Recrystallize from Ethanol/Water (9:1) to yield white needle-like crystals.[1][2]
Critical Parameter:
-
Melting Point Verification: Pure 2,4,5-TPI has a sharp MP of 274–276°C .[1] A broad range indicates incomplete cyclization or trapped acetic acid.[2]
Protocol B: Green Catalytic Synthesis (High Yield/Fast)
Best for: Electron-poor aldehydes (e.g., Pyridine-4-carboxaldehyde for SB203580 analogs) where acid reflux causes degradation.[1][2]
Catalyst: Sulfamic Acid (5 mol%) or Iodine (5 mol%).[1][2] Solvent: Ethanol or Solvent-free (Grinding).[1][2]
| Parameter | Classical Method | Green Method (Microwave/Catalytic) |
| Reaction Time | 6–8 Hours | 10–20 Minutes |
| Temperature | 110°C | 80°C (or 400W MW) |
| Yield | 65–75% | 88–94% |
| Atom Economy | Low (Solvent waste) | High |
Procedure:
-
Mix Benzil (1 mmol), Aldehyde (1 mmol), and Ammonium Acetate (4 mmol) in a microwave vial.
-
Add Sulfamic Acid (0.05 mmol).
-
Irradiate at 140°C for 10 minutes.
-
Cool and add crushed ice. Filter and recrystallize.[2][4][5]
Advanced Derivatization: Synthesis of p38 MAPK Inhibitor Analogs
To synthesize pharmaceutical intermediates like SB203580 , the scaffold must be modified.[1] The core TPI structure is often constructed with specific substituents (e.g., 4-pyridyl at C4/C5).[1][2]
Workflow: Regioselective N-Alkylation
The TPI scaffold contains an acidic proton on the N1 nitrogen.[2] Alkylation at this position is critical for optimizing lipophilicity and binding affinity.[2]
Caption: Workflow for converting the TPI core into N-substituted pharmaceutical candidates.
Protocol for N-Alkylation:
-
Dissolution: Dissolve 2,4,5-TPI (1.0 eq) in anhydrous DMF under Nitrogen atmosphere.
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 mins until H2 evolution ceases.
-
Alkylation: Add the alkyl halide (e.g., Iodomethane for SB203580 precursors) dropwise.[1]
-
Workup: Stir at RT for 2 hours. Quench with ice water. Extract with Ethyl Acetate.[2][4]
-
Regio-control: For symmetric benzils, N1 and N3 alkylation yields the same product.[1] For asymmetric analogs (e.g., 4-fluorophenyl vs 4-pyridyl), two isomers form.[1][2] Separate via silica gel chromatography (DCM:MeOH 95:5).
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Steric hindrance in aldehyde.[1][2] | Switch to Microwave irradiation or use Zeolite catalysts to increase surface area contact [1].[2] |
| Sticky Product | Incomplete removal of Acetic Acid. | Neutralize with NH4OH to pH 7.0 exactly.[2] Do not over-basify (>pH 9) or product may redissolve.[1][2] |
| Dark Coloration | Oxidation of amines/phenols. | Perform reaction under Nitrogen atmosphere. Add antioxidant (e.g., Sodium Metabisulfite) during workup.[1] |
| Regioisomer Mix | Asymmetric starting materials.[2] | Use 1H NMR to distinguish isomers.[2] The N-methyl peak shift differs based on the adjacent phenyl ring electronics [2].[2] |
References
-
Green Chemistry Approaches: Shelke, K., et al. "Microwave-induced one-pot synthesis of 2,4,5-triarylimidazoles using glyoxylic acid as a catalyst under solvent-free conditions."[1][2] Rasayan J. Chem.[1][2] (2008).[1][2]
-
Pharma Application (SB203580): Young, P. R., et al. "Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site."[1][6] Journal of Biological Chemistry (1997).[1][2][6]
-
Catalytic Optimization: Sparks, R. B., et al. "Efficient Synthesis of 2,4,5-Triarylimidazoles."[1] Organic Process Research & Development.
-
General Protocol: "Synthesis of 2,4,5-triphenylimidazole (Lophine)." Org.[1][2][7] Synth. Coll. Vol. 2, p.395.[1] [1][2]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Sb-203580 | C21H16FN3OS | CID 176155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Imidazole synthesis [organic-chemistry.org]
electroluminescent devices using 1,4,5-triphenylimidazole derivatives
Application Note: Engineering Deep-Blue Electroluminescent Devices using 1,4,5-Triphenylimidazole Architectures
Abstract
This application note details the synthesis, characterization, and device integration of 1,4,5-triphenylimidazole (TPI) derivatives for Organic Light-Emitting Diodes (OLEDs). While imidazole scaffolds are ubiquitous in medicinal chemistry (e.g., antifungal azoles), their high thermal stability (
Part 1: Molecular Design & Synthesis
The Chemical Rationale
The 1,4,5-triphenylimidazole core differs from the more common 2,4,5-triphenylimidazole (Lophine) by the substitution pattern on the nitrogen (N1).
-
N1-Substitution: Prevents the formation of hydrogen bonds, significantly increasing solubility in organic solvents (essential for spin-coating or solution processing).
-
C4/C5-Phenyls: Provide steric bulk, preventing Aggregation-Caused Quenching (ACQ) in the solid state.
-
C2-Position: A reactive site for further functionalization (e.g., coupling with anthracene or pyrene) to tune the emission color.
Synthesis Protocol: One-Pot Multicomponent Condensation
Standard Operating Procedure (SOP-TPI-01)
Reagents:
-
Benzil (10 mmol)
-
Aniline (10 mmol) – Source of N1-phenyl
-
Formaldehyde (37% solution, 12 mmol) – Source of C2-H
-
Ammonium Acetate (50 mmol) – Nitrogen source
-
Glacial Acetic Acid (Solvent)
Step-by-Step Workflow:
-
Dissolution: In a 100 mL round-bottom flask, dissolve Benzil (2.10 g) and Ammonium Acetate (3.85 g) in 30 mL of glacial acetic acid.
-
Activation: Add Aniline (0.93 g) and Formaldehyde solution (1.0 mL).
-
Reflux: Heat the mixture to reflux (
) under magnetic stirring for 6–8 hours.-
Critical Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the yellow benzil spot indicates completion.
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour into 200 mL of ice-cold water. A white/pale-yellow precipitate will form immediately.
-
Purification: Neutralize with 10%
solution. Filter the solid and wash predominantly with water. -
Recrystallization: Recrystallize from ethanol to obtain white needle-like crystals of 1,4,5-triphenylimidazole.
Scientist’s Note: For "drug development" professionals, this is analogous to the Debus-Radziszewski imidazole synthesis but modified to force N-substitution.
Visualization: Synthesis Pathway
Figure 1: One-pot multicomponent synthesis of 1,4,5-triphenylimidazole.
Part 2: Material Characterization
Before device fabrication, the material must be validated. TPI derivatives typically act as electron-transporting materials (ETM) or blue emitters .
Table 1: Key Physicochemical Parameters for Validation
| Parameter | Method | Typical Value (TPI Core) | Relevance to OLEDs |
| Melting Point ( | DSC | 218–220°C | Indicates purity and crystallinity. |
| Glass Transition ( | DSC | ~90–110°C | High |
| UV-Vis Absorption | Solution ( | Defines the optical bandgap ( | |
| PL Emission | Thin Film | Deep blue emission; verify no red-shifted excimer bands. | |
| HOMO Level | CV / AC-2 | -5.8 to -6.0 eV | Deep HOMO requires a matching Hole Transport Layer (HTL). |
| LUMO Level | Optical Gap | -2.4 to -2.6 eV | Facilitates electron injection from the cathode. |
Part 3: Device Fabrication Protocol
Architecture: ITO / PEDOT:PSS (40nm) / TPD (30nm) / TPI-Derivative (EML, 30nm) / TPBi (30nm) / LiF (1nm) / Al (100nm)
Substrate Preparation (The Foundation of Reliability)
-
Etching: Use patterned Indium Tin Oxide (ITO) glass (
). -
Cleaning Cycle:
-
Sonicate in detergent water (15 min).
-
Sonicate in deionized water (15 min).
-
Sonicate in acetone (15 min).
-
Sonicate in isopropyl alcohol (15 min).
-
-
Activation: UV-Ozone treat for 20 minutes immediately before loading. Reason: Increases ITO work function from ~4.7 eV to ~5.1 eV, improving hole injection.
Layer Deposition (Vacuum Thermal Evaporation)
Note: While solution processing (spin-coating) is possible for the polymer layers, high-performance small molecules like TPI are best deposited via vacuum evaporation.
-
Vacuum Setup: Pump chamber to base pressure
Torr. -
Hole Transport Layer (HTL): Deposit TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine) at 1.0 Å/s.
-
Role: Steps the hole energy level up from ITO to the TPI emitter.
-
-
Emissive Layer (EML): Deposit 1,4,5-TPI derivative at 0.5–1.0 Å/s.
-
Critical Checkpoint: Maintain strict rate control. Too fast = amorphous defects; Too slow = thermal degradation.
-
-
Electron Transport Layer (ETL): Deposit TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) at 1.0 Å/s.
-
Role: TPBi blocks holes from escaping to the cathode (Hole Blocking) and transports electrons.
-
-
Cathode:
-
Deposit LiF (Lithium Fluoride) at 0.1 Å/s (very thin, 1 nm). Mechanism: Lowers the electron injection barrier via tunneling.
-
Deposit Aluminum at 3–5 Å/s (100 nm).
-
Visualization: Device Architecture & Energy Level Alignment
Figure 2: Standard OLED stack configuration. Note the central position of the TPI layer.
Part 4: Troubleshooting & Performance Metrics
Common Failure Mode: High Turn-on Voltage (>6V)
-
Cause: Large injection barrier between HTL and EML.
-
Solution: The HOMO of TPI is deep (~ -6.0 eV). Standard TPD (~ -5.4 eV) may leave a 0.6 eV barrier. Switch HTL to TCTA or mCP (HOMO ~ -5.9 eV) to align levels.
Common Failure Mode: Low Efficiency (Exciton Quenching)
-
Cause: TPI molecules crystallizing or aggregating.
-
Solution: Use TPI as a host and dope with a highly efficient blue emitter (e.g., BCzVBi) at 5 wt%. TPI transfers energy to the dopant.
References
-
Synthesis of Triphenylimidazole Derivatives
-
1,4,5-Triphenylimidazole in OLEDs (Phenothiazine Hybrids)
-
General OLED Fabrication Protocols
-
Deep-Blue OLED Materials Review
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Synthesis and Luminescent Properties of 1,4,5-Triphenylimidazole‒Phenothiazine Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. displaydaily.com [displaydaily.com]
Troubleshooting & Optimization
troubleshooting low fluorescence intensity in lophine derivatives
Welcome to the technical support guide for troubleshooting low fluorescence intensity in lophine derivatives. This center is designed for researchers, scientists, and drug development professionals who utilize these versatile fluorophores in their experiments. My goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to diagnose and resolve challenges effectively.
Lophine (2,4,5-triphenyl-1H-imidazole) and its derivatives are renowned for their chemiluminescent and fluorescent properties, making them valuable tools in various analytical and bioimaging applications.[1][2] However, their fluorescence is highly sensitive to their environment, which can lead to frustrating instances of low or absent signal. This guide provides a systematic approach to identifying and solving the most common causes of diminished fluorescence intensity.
Part 1: Systematic Troubleshooting Guide
This section is structured as a logical workflow. Start with the most common and easily solvable issues related to instrumentation before moving to more complex sample- and molecule-specific factors.
Q1: My lophine derivative is showing very weak or no fluorescence signal. Where should I begin?
A weak or absent signal can be unnerving, but a systematic approach can quickly isolate the problem. The issue typically falls into one of three categories: the instrument's settings, the sample's condition and environment, or the intrinsic properties of the fluorophore itself.
Below is a logical workflow to guide your troubleshooting process.
Caption: Initial troubleshooting workflow for low fluorescence.
Category A: Instrumentation & Measurement Parameters
Q2: How do I know if my instrument settings are optimal for my specific lophine derivative?
This is the most common source of error. Relying solely on literature values can be misleading, as the optimal excitation (λex) and emission (λem) wavelengths are highly dependent on the local environment (e.g., solvent, pH, binding to a protein).[3]
Solution:
-
Perform Excitation and Emission Scans: Do not assume literature values are correct for your system. Use a concentrated stock of your lophine derivative in your exact experimental buffer to run an emission scan (exciting at a literature-based λex) and then an excitation scan (detecting at the newly found λem peak). This is the only way to know the true spectral characteristics in your specific conditions.
-
Check Slit Widths: For spectrofluorometers, wider excitation and emission slit widths allow more light to reach the detector, increasing the signal.[6] However, this comes at the cost of spectral resolution. Start with wider slits (e.g., 5-10 nm) to find a signal, then narrow them if higher resolution is needed.
-
Adjust Gain/PMT Voltage: The photomultiplier tube (PMT) gain amplifies the signal. If your signal is low, you can increase the gain. Be cautious, as excessively high gain will also amplify noise and can lead to detector saturation if the signal suddenly increases.[7]
-
Verify Light Source: Ensure the excitation lamp (e.g., Xenon arc lamp) is functioning correctly and has not exceeded its lifetime. Lamp intensity decreases over time, leading to weaker excitation and consequently, lower emission.
Category B: Sample & Environmental Factors
Q3: Could my choice of solvent be causing the low fluorescence?
Absolutely. Lophine derivatives, like many fluorophores with a charge-transfer character, are sensitive to solvent polarity, a phenomenon known as solvatochromism.[8][9]
Solution:
-
Evaluate Solvent Polarity: If possible, test your derivative in a range of solvents with varying polarity. You will likely observe higher fluorescence intensity in less polar solvents like chloroform or ethyl acetate compared to highly polar solvents like water or methanol.
-
Consider the Microenvironment: If your experiment is in a biological system (e.g., binding to a protein), the relevant environment is the local binding pocket, not the bulk aqueous buffer. A lophine derivative may show very low fluorescence in buffer but become highly fluorescent upon binding to a hydrophobic pocket within a protein.[12]
| Solvent | Polarity Index (Reichardt) | Typical Effect on Lophine Fluorescence |
| Cyclohexane | 0.006 | High Intensity |
| Chloroform | 0.259 | High Intensity |
| Ethyl Acetate | 0.228 | Medium-High Intensity |
| Acetonitrile | 0.460 | Medium-Low Intensity |
| Methanol | 0.762 | Low Intensity |
| Water | 1.000 | Very Low Intensity |
| This table provides a general trend. The exact behavior is dependent on the specific substitutions on the lophine core. |
Q4: My fluorescence intensity changes dramatically when I alter the buffer pH. Why is this happening?
The imidazole core of lophine is a pH-sensitive moiety. Its fluorescence properties are directly linked to its protonation state.[13][14]
Causality: The nitrogen atoms in the imidazole ring can be protonated in acidic conditions or deprotonated in basic conditions.[13] This changes the electronic distribution within the entire π-conjugated system, altering its absorption and emission properties. For many fluorescent molecules, only one specific ionic form (e.g., neutral or anionic) is highly fluorescent.[15][16][17]
Solution:
-
Determine the Optimal pH: Perform a pH titration experiment. Prepare your sample in a series of buffers across a wide pH range (e.g., pH 3 to 11) and measure the fluorescence intensity at each point. This will reveal the optimal pH range for your derivative, which you should maintain for all subsequent experiments.
-
Ensure Buffer Compatibility: Use buffers that do not contain components that could act as quenchers. For example, high concentrations of halide ions (like Cl⁻ from HCl titrations or NaCl) can quench fluorescence.[18]
Q5: I tried increasing the concentration of my lophine derivative to get a stronger signal, but the intensity actually went down. What's going on?
This counterintuitive effect is a classic sign of Aggregation-Caused Quenching (ACQ) or self-quenching.[19][20][21]
Causality: Lophine derivatives are planar, aromatic molecules. At high concentrations, they have a strong tendency to stack on top of each other through π-π interactions, forming aggregates.[19][22] When these molecules are in close proximity within an aggregate, their excited-state energy can be efficiently transferred to non-radiative decay pathways, effectively "quenching" the fluorescence.[21][23]
Solution:
-
Optimize Concentration: The relationship between concentration and fluorescence is only linear at very dilute concentrations. To find the optimal range, perform a concentration-dependency study. Prepare a serial dilution of your lophine derivative (e.g., from 100 µM down to 1 nM) and measure the fluorescence of each sample. Plot intensity vs. concentration to identify the point where the signal plateaus or begins to decrease. Your working concentration should be well within the linear range.
-
Use Surfactants or Co-solvents: In some cases, adding a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a co-solvent can help to disrupt aggregation and improve fluorescence intensity in the solid state or at high concentrations.[21]
Category C: Intrinsic Molecular Properties & Quenching
If you have optimized your instrument and sample conditions and still face low signal, the issue may be due to quenching or inherent photolability.
Caption: Fluorescence (desired) vs. Quenching (problematic).
Q6: My signal disappears rapidly while I'm measuring it. How can I stop this?
This phenomenon is called photobleaching , which is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[24] Coumarin-based dyes, which share some structural similarities with certain fluorescent cores, are known to be susceptible to this.[6]
Solution:
-
Reduce Excitation Intensity: Use the lowest possible light intensity that still provides a measurable signal. Neutral Density (ND) filters are excellent for precisely reducing the excitation power.[7]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use the shutter to block the light path when not actively acquiring data.[6]
-
Use Antifade Reagents: For microscopy applications, use a commercial antifade mounting medium.[25][26] These reagents often contain free-radical scavengers that reduce the rate of photobleaching.
Q7: Could other chemicals in my sample be quenching the fluorescence?
Yes. Fluorescence quenching occurs when another molecule in the solution, a "quencher," interacts with the fluorophore to promote non-radiative relaxation.[18][23][27]
Causality & Mechanisms:
-
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore while it is in the excited state, deactivating it.[18] Common culprits include dissolved molecular oxygen, halide ions (I⁻, Br⁻, Cl⁻), and molecules with heavy atoms.[18]
-
Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in the ground state.[18][23] This prevents the fluorophore from ever reaching the excited state.
| Common Quencher | Probable Mechanism | Mitigation Strategy |
| Dissolved O₂ | Dynamic (Collisional) | Degas solvents by sparging with N₂ or Argon. |
| Halide Ions (I⁻, Br⁻, Cl⁻) | Dynamic (Collisional) | Use non-halide buffers (e.g., phosphate, borate, HEPES). |
| Heavy Atoms (e.g., Iodine) | Dynamic (Collisional) | Avoid reagents containing heavy atoms. |
| Electron-rich/poor molecules | Static or Dynamic | Test buffer components individually to identify the quencher. |
Solution:
-
Deoxygenate Your Solvent: If you suspect oxygen quenching, bubbling an inert gas like nitrogen or argon through your solvent before use can significantly improve the signal.
-
Analyze Your Buffer: Scrutinize every component of your buffer. If you have high concentrations of salts like NaCl, they could be contributing to quenching. Test the fluorescence of your lophine derivative in pure water vs. the complete buffer to see if a component is inhibitory.
Part 2: Frequently Asked Questions (FAQs)
Q: What is a "good" quantum yield for a lophine derivative? A: The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, varies dramatically for lophine derivatives based on their specific chemical structure and environment.[24] Reported values can range from as low as 0.06 to over 0.36 for different derivatives in different solvents.[28][29] A "good" quantum yield is relative to the application; for high-sensitivity assays, a higher ΦF is obviously desirable.
Q: How can I distinguish between dynamic and static quenching? A: The primary method is through fluorescence lifetime measurements. Dynamic quenching reduces the fluorescence lifetime because it provides an additional pathway for the excited state to decay.[27] In contrast, static quenching does not affect the lifetime of the uncomplexed, fluorescent molecules; it simply reduces the number of molecules that can be excited.[27] Temperature studies can also be indicative: higher temperatures typically increase the rate of dynamic quenching (more collisions) but can decrease static quenching (destabilizing the ground-state complex).[18]
Q: My lophine derivative is designed for bioimaging, but I see no signal in my cells. What should I check first? A: For bioimaging, after verifying instrument settings (correct laser line and emission filter), the most common issues are:
-
Low Cytotoxicity but also Low Uptake: The compound may not be effectively crossing the cell membrane. Check the literature for reported incubation times and concentrations.[30]
-
Weak Intrinsic Fluorescence in Aqueous Environments: As discussed, many lophines are only fluorescent in hydrophobic environments. The probe may be entering the cell but remaining in the aqueous cytoplasm with low fluorescence. Successful probes often localize to specific, less polar organelles like the endoplasmic reticulum or mitochondria to "turn on."[30]
-
Autofluorescence: The signal you see might be cellular autofluorescence, especially in the blue-green region. Always image an unstained control sample of your cells using the same settings to establish a baseline.[26][30]
Part 3: Key Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
-
Prepare Sample: Prepare a solution of your lophine derivative in your final experimental buffer at a concentration high enough to give a strong signal (e.g., 1-10 µM).
-
Emission Scan:
-
Set the spectrofluorometer's excitation wavelength to a value reported in the literature or a reasonable guess (e.g., 330-360 nm for many lophines).
-
Scan a wide range of emission wavelengths (e.g., from 20 nm above the excitation wavelength to 700 nm).
-
Identify the wavelength of maximum emission intensity (λem,max).
-
-
Excitation Scan:
-
Set the spectrofluorometer's emission monochromator to the λem,max you just determined.
-
Scan a wide range of excitation wavelengths (e.g., from 250 nm up to 20 nm below your λem,max).
-
Identify the wavelength of maximum excitation intensity (λex,max).
-
-
Verification: Use the newly determined λex,max and λem,max for all future experiments in this buffer system.
Protocol 2: Assessing Concentration-Dependent Quenching
-
Prepare Stock Solution: Create a concentrated stock solution (e.g., 1 mM) of your lophine derivative in the chosen solvent.
-
Serial Dilution: Perform a careful serial dilution to create a series of samples with concentrations spanning several orders of magnitude (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM). Ensure the final buffer conditions are identical in all samples.
-
Measure Fluorescence: Using the optimal λex/λem, measure the fluorescence intensity of each sample, starting with the most dilute.
-
Plot and Analyze: Plot fluorescence intensity (Y-axis) versus concentration (X-axis). Identify the linear range of the curve. The optimal working concentration for quantitative experiments should fall within this linear range to avoid artifacts from self-quenching.
References
-
Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing. (2024). MDPI. Available at: [Link]
-
Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. (2025). MDPI. Available at: [Link]
-
Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum. (2025). KOPS - University of Konstanz. Available at: [Link]
-
Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. (2025). PMC - National Center for Biotechnology Information. Available at: [Link]
-
Algar, W. R., & Massey, M. (2020). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy. Available at: [Link]
-
Quenching (fluorescence). Wikipedia. Available at: [Link]
-
A novel lophine-based fluorescence probe and its binding to human serum albumin. (2013). PubMed. Available at: [Link]
-
Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]
-
Hariharasubramanian, A., & Ravichandran, Y. D. (2014). Synthesis and studies of electrochemical properties of lophine derivatives. RSC Advances. Available at: [Link]
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). PMC - National Center for Biotechnology Information. Available at: [Link]
-
Aggregation-caused quenching versus Aggregation induced emission and photophysical studies based on Synthesized Polarly Dihydro. (2024). SSRN. Available at: [Link]
-
Enhancement of the dynamic range of the measurement of pH using a sensitive layer of methyl red-lophine. (2021). Optics Express. Available at: [Link]
-
Fluorescence Quenching. ETH Zurich. Available at: [Link]
-
Synthesis and studies of electrochemical properties of lophine derivatives. (2025). ResearchGate. Available at: [Link]
-
Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. (2025). ResearchGate. Available at: [Link]
-
Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. (2019). PMC - National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Enhancement of the dynamic range of the measurement of pH using a sensitive layer of methyl red-lophine. (2025). ResearchGate. Available at: [Link]
-
How to develop an optimal fluorescence assay. Tecan Group Ltd. Available at: [Link]
-
Introduction to Fluorescence Microscopy. Nikon's MicroscopyU. Available at: [Link]
-
Polarity-based fluorescence probes: properties and applications. (2020). PMC - National Center for Biotechnology Information. Available at: [Link]
-
Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. (2025). MDPI. Available at: [Link]
-
A Study of the Mechanisms and Characteristics of Fluorescence Enhancement for the Detection of Formononetin and Ononin. (2023). MDPI. Available at: [Link]
-
Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. (2020). PMC - National Center for Biotechnology Information. Available at: [Link]
-
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. (2020). Journal of Materials Chemistry C. Available at: [Link]
-
Synthesis and studies of electrochemical properties of lophine derivatives. (2014). RSC Publishing. Available at: [Link]
-
Optimizing Fluorescence Signal Quality. (2019). IonOptix. Available at: [Link]
-
Calibration approaches for fluorescence lifetime applications using time-domain measurements. (2017). PMC - National Center for Biotechnology Information. Available at: [Link]
-
Do all fluorescent molecules show some level of change with solvent polarity? (2015). ResearchGate. Available at: [Link]
-
Evaluation of Various Factors Affecting Fluorescence Emission Behavior of Ochratoxin A: Effect of pH, Solvent and Salt. (2018). Auctorres Online. Available at: [Link]
-
Structures and photophysics of lophine and double lophine derivatives. (2025). ResearchGate. Available at: [Link]
-
Optimizing Fluorescence Detection in Chemical Separations for Analyte Bands Traveling at Different Velocities. Stanford University. Available at: [Link]
-
Factors That Affect Fluorescein Analysis. (2001). Defense Technical Information Center. Available at: [Link]
-
Changing the Behavior of Chromophores from AggregationCaused Quenching to AggregationInduced Emission: Development of Highly Eff. (2010). CDR - City University of Hong Kong. Available at: [Link]
Sources
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- 2. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tecan.com [tecan.com]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. madridge.org [madridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ionoptix.com [ionoptix.com]
- 8. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel lophine-based fluorescence probe and its binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
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Technical Support Center: Optimizing the Condensation of Benzil and Benzaldehyde
Welcome to the technical support center for the multi-component condensation of benzil and benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the efficiency and reduce the reaction time of this valuable transformation, most commonly the synthesis of 2,4,5-triphenylimidazole (lophine). Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize with confidence.
Section 1: Foundational Principles—The "Why"
Before troubleshooting, a clear understanding of the reaction mechanism is paramount. The condensation of benzil, benzaldehyde, and a nitrogen source like ammonium acetate is not a simple two-component reaction but a sophisticated multi-component process.
Q: What is the underlying mechanism of the condensation between benzil, benzaldehyde, and ammonium acetate?
A: The reaction proceeds through a series of steps to form the stable imidazole ring. Understanding this pathway is key to identifying potential bottlenecks.
-
In-Situ Ammonia Generation: Ammonium acetate in the reaction medium, particularly when heated, exists in equilibrium with ammonia and acetic acid. The ammonia produced is the active nitrogen source.
-
Imine Formation: Benzaldehyde reacts with ammonia to form an intermediate imine. The acetic acid generated from the ammonium acetate catalyzes this step by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.
-
Nucleophilic Attack and Cyclization: The intermediate imine then participates in a complex cyclization with benzil. This involves a sequence of nucleophilic additions and dehydrations.
The overall workflow can be visualized as follows:
Caption: Reaction workflow for lophine synthesis.
Section 2: Troubleshooting Guide—Slow or Incomplete Reactions
This section directly addresses the most common issues encountered when reaction times are suboptimal.
Q1: My reaction is extremely slow or has stalled. What are the most likely causes related to my reagents?
A: Reagent purity is the most common and often overlooked cause of poor reaction performance.
-
Benzaldehyde Purity: Benzaldehyde is highly susceptible to air oxidation, forming benzoic acid.[1][2] Benzoic acid can interfere with the reaction equilibrium and catalyst performance.
-
Troubleshooting: Check the purity of your benzaldehyde via TLC or NMR. If you suspect oxidation, wash the benzaldehyde with a 10% sodium bicarbonate solution to remove acidic impurities, followed by drying and distillation.[2] A freshly opened bottle from a reputable supplier is always the best starting point.
-
-
Ammonium Acetate Quality: Ensure you are using anhydrous ammonium acetate. The presence of excess water can hinder the dehydration steps crucial for forming the final product.[3]
-
Benzil Purity: While more stable than benzaldehyde, ensure your benzil is pure and free from residual starting materials (e.g., benzoin) from its own synthesis.
Q2: How does my choice of catalyst impact the reaction time?
A: While ammonium acetate provides the necessary ammonia, the acetic acid it co-produces is a relatively weak acid catalyst. Forcing the reaction to completion can require prolonged heating.
-
Glacial Acetic Acid: Often used as both a solvent and a co-catalyst, glacial acetic acid provides a sufficiently acidic medium to accelerate the imine formation and subsequent cyclization steps. A typical procedure involves refluxing the reactants in glacial acetic acid.[4]
-
Solid Acid Catalysts: For solvent-free conditions, solid acid catalysts can significantly improve reaction rates. Their high surface area and reusability make them an attractive green alternative.
Table 1: Comparison of Catalytic Systems
| Catalyst System | Typical Conditions | Typical Reaction Time | Advantages / Disadvantages |
|---|---|---|---|
| Ammonium Acetate (alone) | Solvent-free, 100-120°C | 2-4 hours | Simple, but can be slow. |
| Ammonium Acetate / Acetic Acid | Refluxing Acetic Acid | 1-2 hours | Faster, but requires solvent handling/removal. |
| ZrO₂-supported β-cyclodextrin | Solvent-free, 130°C | 30-45 minutes | Very fast, reusable catalyst, but requires catalyst synthesis.[5] |
| Kaolin-SO₃H | Solvent-free, 120°C | 25-40 minutes | Environmentally friendly, efficient, requires catalyst preparation.[6] |
Q3: What is the optimal temperature, and what happens if it's too high or too low?
A: Temperature is a critical parameter that balances reaction rate with product stability.[7][8]
-
Too Low: Below 80°C, the reaction rate is often impractically slow, as there is insufficient energy to overcome the activation barriers for the multiple condensation and dehydration steps.
-
Optimal Range: For many protocols, a temperature of 100-130°C provides a robust balance.[4][9] In solvent-free conditions, this ensures the mixture remains molten and homogenous. When using glacial acetic acid, reflux temperature (around 118°C) is standard.
-
Too High: Exceeding 150°C can lead to the degradation of starting materials and the product, resulting in the formation of dark, tarry side-products that complicate purification and lower the yield.[10]
Q4: I'm using a solvent. How does it affect the reaction speed?
A: The solvent plays a crucial role in reactant solubility and can participate catalytically.[11][12]
-
Polar Protic Solvents (e.g., Ethanol): While they can dissolve the reactants, they are generally less effective than acetic acid because they are not acidic enough to significantly catalyze the reaction. Reactions in ethanol are often slower.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These can be effective but often require higher temperatures and can complicate product workup.[3]
-
Solvent-Free: This is often the fastest conventional method.[5][12] The high concentration of reactants maximizes collision frequency, driving the reaction forward. The primary challenge is ensuring efficient mixing of the solids as they melt.
Caption: Troubleshooting logic for slow reactions.
Section 3: Proactive Optimization Protocols
For those aiming for maximum efficiency from the outset, these protocols offer proven methods to significantly reduce reaction times.
Q: Can I run this reaction under solvent-free conditions to speed it up?
A: Yes, this is a highly effective method. The high concentration of reactants accelerates the reaction.
Experimental Protocol: Solvent-Free Synthesis of 2,4,5-Triphenylimidazole
-
Preparation: To a 100 mL round-bottom flask, add benzil (0.1 mol), benzaldehyde (0.1 mol), and anhydrous ammonium acetate (0.25 mol). Note: Using a slight excess of ammonium acetate can help drive the reaction to completion.
-
Mixing: Add a magnetic stir bar and place the flask in an oil bath preheated to 120°C.
-
Reaction: Stir the mixture vigorously. The solids will melt to form a homogenous, pale-yellow liquid. Maintain the temperature at 120°C and monitor the reaction progress via TLC (using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 45-90 minutes.
-
Workup: Remove the flask from the oil bath and allow it to cool slightly. While still warm, add 50 mL of ethanol and stir to break up the solid mass.
-
Isolation: Cool the mixture in an ice bath to precipitate the product fully. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. Recrystallize the solid from hot ethanol to obtain pure, crystalline lophine.[4]
Q: Are there advanced methods like microwave-assisted synthesis that can dramatically reduce reaction time?
A: Absolutely. Microwave-assisted organic synthesis (MAOS) is a transformative technique for this reaction. By using microwave irradiation, the reaction mixture can be heated to the target temperature almost instantaneously and uniformly, avoiding the slower process of thermal conduction from an external heat source. This often leads to a dramatic reduction in reaction time.[13]
Table 2: Time Comparison of Conventional vs. Microwave Heating
| Method | Heating Source | Typical Reaction Time | Key Advantage |
|---|---|---|---|
| Conventional | Oil Bath | 45 - 180 minutes | Standard laboratory equipment. |
| Microwave (MAOS) | Microwave Reactor | 5 - 15 minutes | Drastic time reduction, improved energy efficiency.[13] |
Section 4: Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most straightforward method. Spot the crude reaction mixture on a silica plate alongside your starting materials (benzil and benzaldehyde). The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. The product, lophine, is also highly fluorescent under UV light, making it easy to identify.
Q: My product is difficult to purify from a dark tar. What went wrong?
A: The formation of a dark tar is a classic sign of overheating.[10] Review your temperature control. Ensure the oil bath temperature did not exceed 140°C. This issue can also be exacerbated by impure (oxidized) benzaldehyde.
Q: Can this reaction be performed with substituted benzaldehydes or benzils?
A: Yes, this reaction is quite versatile. However, the electronic nature of the substituents will affect the reaction time. Electron-donating groups on the benzaldehyde can slow the initial nucleophilic attack, while electron-withdrawing groups can accelerate it. You may need to re-optimize the temperature and reaction time for each new substrate.
References
- ChemInform Abstract: Concerning the Solvent Effect in the Aldol Condensation. (2025). ChemInform.
- What factors influence the yield of an aldol condensation reaction? (2023). Brainly.com.
-
Effect of solvent on the Aldol condensation of benzaldehyde. (n.d.). ResearchGate. Available at: [Link]
- Chemistry Aldol Condensation. (n.d.). sathee jee.
- PRACTICAL LAB MANUAL. (n.d.). HR Patel Institute of Pharmaceutical Education and Research.
-
Multistep Synthesis (Experiment). (2020). Chemistry LibreTexts. Available at: [Link]
-
Benzaldehyde Condensation. (2024). Chemcess. Available at: [Link]
-
Condensation of benzil, benzaldehyde, and ammonium acetate using different catalysts and solvents. (n.d.). ResearchGate. Available at: [Link]
-
Updating the Benzoin Condensation of Benzaldehyde Using Microwave-Assisted Organic Synthesis and N-Heterocyclic Carbene Catalysis. (2023). Journal of Chemical Education. Available at: [Link]
-
The condensation reaction of benzil, aldehydes, ammonium acetate and... (n.d.). ResearchGate. Available at: [Link]
-
Optimization study of the reaction conditions in the condensation of benzaldehyde with 2. (n.d.). ResearchGate. Available at: [Link]
- A Multi-step Synthesis. Benzaldehyde to Benzoin. Benzoin to Hydrobenzoin and Benzil. (n.d.).
-
Effect of reaction temperature on the three-component condensation of benzaldehyde, ethyl acetoacetate, and urea in the absence of solvent after 20 min. (n.d.). ResearchGate. Available at: [Link]
-
Kinetics of crossed aldol condensations in high-temperature water. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]
- 4. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. brainly.com [brainly.com]
- 8. chemcess.com [chemcess.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubilization of 1,4,5-Triphenylimidazole
This guide is structured as a dynamic Technical Support Center response, designed to address the specific solubility challenges of 1,4,5-triphenylimidazole (1,4,5-TPI) .
Note on Isomer Specificity: This guide addresses the literal request for the 1,4,5-isomer (N-substituted). However, because the 2,4,5-isomer (Lophine) is more common and often confused, a distinction module is included to ensure you apply the correct protocol.
Ticket ID: TPI-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open[1]
Identity Verification & Chemistry (Critical Step)
Before proceeding, we must verify your molecule's structure. The solubility rules differ drastically between the 1,4,5-isomer and the 2,4,5-isomer.
| Feature | 1,4,5-Triphenylimidazole (Your Request) | 2,4,5-Triphenylimidazole (Lophine) |
| Structure | Phenyl group on Nitrogen (N1) .[1] | Hydrogen on Nitrogen (N1) .[2] |
| H-Bonding | No H-bond donor. (Highly Lipophilic) | Has N-H donor.[1][2] |
| Acid/Base | Weak Base only. Cannot form salts with bases.[2] | Amphoteric. Forms salts with acids AND bases.[2] |
| Solubility | Strictly Organic/Cosolvent dependent. | Soluble in NaOH (pH > 12) or HCl (pH < 2).[1][2] |
Diagnostic: If your molecule does not dissolve in 0.1 M NaOH, you definitely have the 1,4,5-isomer (or another N-substituted derivative).[1] Proceed with the protocols below.
The Physics of Insolubility
Why is 1,4,5-TPI so difficult to dissolve?
-
High LogP (Lipophilicity): The three phenyl rings create a massive hydrophobic surface area.[2]
-
Crystal Lattice Energy: The planar aromatic rings facilitate strong
- stacking, creating a stable crystal lattice that water cannot penetrate.[2] -
Lack of Ionization: Unlike Lophine, the 1,4,5-isomer lacks an acidic proton. It behaves similarly to 1-phenylimidazole (pKa ~5.76), meaning it remains uncharged at physiological pH (7.4).[1]
Decision Tree: Select Your Protocol
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Solubilization Protocols
Protocol A: The "DMSO Spike" (Standard for Assays)
Best for: High-throughput screening, enzymatic assays where <1% DMSO is tolerated.[1]
The Challenge: 1,4,5-TPI often precipitates ("crashes out") immediately upon dilution into aqueous buffer due to the Ostwald Ripening effect.
Step-by-Step:
-
Primary Stock: Dissolve 1,4,5-TPI in 100% Anhydrous DMSO to a concentration of 10–20 mM . Sonicate at 40°C if necessary.
-
Tip: Do not use Ethanol; it evaporates too fast, changing concentrations.
-
-
Intermediate Dilution (Critical Step): Do NOT pipette directly from 20 mM stock to media.
-
Final Dilution: Add the Intermediate Solution to your cell media.
-
Target: Final DMSO < 0.5%; Final TPI < 100 µM.[2]
-
Protocol B: Cyclodextrin Encapsulation (Low Toxicity)
Best for: Animal studies (in vivo) or sensitive cell lines.[1][3]
Mechanism: The hydrophobic TPI molecule hides inside the donut-shaped cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.
Reagents:
Workflow:
-
Prepare 20% (w/v) HP-
-CD in water.[1][2] Filter sterilize (0.22 µm). -
Add excess 1,4,5-TPI powder to the CD solution.
-
Equilibration: Stir vigorously at room temperature for 24–48 hours .
-
Note: Heating >60°C may degrade the complex stability upon cooling.[2]
-
-
Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.[2]
-
Quantification: Measure concentration via UV-Vis (approx.
250–280 nm) against a standard curve prepared in methanol.[2]
Protocol C: Acid-Facilitated Dissolution (Chemical Applications)
Best for: Corrosion studies, coating applications, or non-biological synthesis.[1]
Theory: 1,4,5-TPI is a weak base (estimated pKa ~5.0–5.5). It will not dissolve in neutral water, but will dissolve in strong acid by protonating the N3 nitrogen.
Workflow:
-
Slurry the TPI powder in water.[2]
-
Add 1.0 M HCl or Glacial Acetic Acid dropwise.
-
Vortex until clear.
-
Warning: If you neutralize this solution (raise pH > 5), the TPI will instantly precipitate.[2]
Troubleshooting & FAQs
Q: I see a "milky" haze immediately after adding my DMSO stock to the buffer. Is this okay? A: No. That haze is micro-precipitation.[2] Your effective concentration is now unknown.
-
Fix: Use Protocol A, Step 2 . You need a surfactant (Tween-80 or Pluronic F-127) in the buffer before adding the DMSO stock to lower the surface tension.[1][2]
Q: Can I use Ethanol instead of DMSO? A: For 1,4,5-TPI, Ethanol is risky. While soluble in pure ethanol, the "solvent shift" when moving to water is more drastic than DMSO, leading to faster precipitation. Stick to DMSO or DMAc (Dimethylacetamide).[2]
Q: I bought "Triphenylimidazole" but it dissolves in NaOH. What happened? A: You likely have 2,4,5-triphenylimidazole (Lophine) , not 1,4,5. Check your CAS number.[2][4]
-
1,4,5-TPI CAS: Rare (e.g., derivatives like 1-phenylimidazole are CAS 7164-98-9).[1]
-
Action: If you have Lophine, you can simply dissolve it in 0.1 M NaOH for a stable stock solution.
References
-
PubChem. 1-Phenylimidazole (Compound Summary). National Library of Medicine.[2] Accessed Feb 2026.[2] [Link] (Source for pKa and structural properties of N-substituted imidazoles).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link] (Authoritative source for Protocol B).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link] (Basis for cosolvent and surfactant strategies in Protocol A).[1]
Sources
- 1. 2,4,5-Triphenylimidazole(484-47-9) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 7164-98-9: 1-Phenylimidazole | CymitQuimica [cymitquimica.com]
- 5. 1H-Imidazole, 2,4,5-triphenyl- [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
removing unreacted benzil from crude triphenylimidazole product
Introduction
In the synthesis of 2,4,5-triphenylimidazole (Lophine) via the Radziszewski reaction or ammonium acetate condensation, the most persistent impurity is unreacted benzil .
Benzil is a bright yellow solid.[1] Lophine, in its pure state, is a white to off-white crystalline solid. If your final product retains a distinct yellow hue, it indicates incomplete conversion or inefficient purification.[1] Because benzil is non-polar and lacks the amphoteric nature of the imidazole ring, we can exploit specific solubility and chemical differences to separate it effectively.
This guide provides a tiered troubleshooting approach, ranging from standard recrystallization to advanced chemical extraction.
Module 1: Diagnostic Workflow (The Triage)
Before attempting further purification, confirm the identity and extent of the impurity.
Visual & Physical Inspection
| Feature | Pure 2,4,5-Triphenylimidazole | Unreacted Benzil (Impurity) | Diagnostic Note |
| Appearance | White / Off-white needles | Bright Yellow crystalline solid | A "canary yellow" product indicates >5% benzil contamination. |
| Melting Point | 274–278°C | 95°C | A wide melting range (e.g., 260–270°C) or a premelt at <100°C confirms contamination.[1] |
| Solubility (EtOH) | Soluble in Hot ; Crystallizes in Cold | Soluble in Cold ; Very soluble in Hot | If the filtrate is bright yellow, benzil is being removed. |
| Solubility (Ether) | Poorly Soluble | Highly Soluble | Basis for the "Solvent Wash" method.[1] |
Thin Layer Chromatography (TLC) Protocol
Stationary Phase: Silica Gel 60
-
Benzil (
): Travels near the solvent front (Non-polar).[1] -
Lophine (
): Travels slower due to the polar imidazole nitrogen.[1]
Module 2: Primary Purification (Recrystallization)
This is the standard protocol. It relies on the steep solubility curve of Lophine in ethanol compared to the high solubility of benzil at all temperatures.[1]
Protocol A: Ethanol Recrystallization
Best for: Mild contamination (Pale yellow product).[1]
-
Dissolution: Transfer the crude solid to a round-bottom flask. Add 95% Ethanol (approx. 10-15 mL per gram of crude).
-
Reflux: Heat to boiling until the solid dissolves completely.
-
Note: If a small amount of solid remains undissolved after adding excess solvent, filter the hot solution (gravity filtration with fluted paper) to remove mechanical impurities.
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 minutes).
-
Ice Bath: Once at room temperature, place in an ice bath (0-4°C) for 15 minutes to maximize yield.
-
Filtration: Filter via vacuum (Buchner funnel).[1]
-
The Critical Wash: Wash the crystals with ice-cold ethanol.[1]
-
Drying: Dry at 80-100°C.
Module 3: Advanced Troubleshooting (The "Edge Cases")
If recrystallization fails to remove the yellow color, the benzil concentration is likely too high, or the crystals are occluding the impurity. Use these methods based on chemical properties.[1][3][4]
Protocol B: The Solvent Wash (The "Benzil Buster")
Best for: Moderate contamination where recrystallization yield loss is a concern.[1] Principle: Benzil is highly soluble in diethyl ether or toluene; Lophine is not.[1]
-
Place the dry, crude solid in a Buchner funnel.
-
Disconnect the vacuum.[1]
-
Add enough Diethyl Ether (or Toluene) to cover the solid.[1]
-
Stir the solid gently with a glass rod for 1-2 minutes (maceration).
-
Observation: The solvent should turn yellow as it dissolves the benzil.[1]
-
-
Apply vacuum to drain the solvent.[1]
-
Repeat until the filtrate runs clear.[1]
-
Safety Warning: Diethyl ether is extremely flammable.[1] Perform in a fume hood away from ignition sources.
Protocol C: Acid-Base Extraction (The "Nuclear Option")
Best for: Heavy contamination (>10% Benzil) or when extremely high purity is required.[1] Principle: The imidazole ring is amphoteric (basic).[1][5] It forms a water-soluble salt with acid.[1] Benzil is neutral and remains water-insoluble.[1]
-
Protonation: Suspend the crude yellow product in 10% HCl (aq) (approx 20 mL/g).
-
Dissolution: Warm gently (50°C) and stir.
-
Filtration: Filter the mixture while warm.
-
Precipitation: Cool the filtrate. Slowly add 10% NaOH (aq) or Ammonium Hydroxide with stirring until the pH is basic (pH > 10).
-
Observation: A thick white precipitate (Pure Lophine) will form immediately.[1]
-
-
Collection: Filter the white solid, wash with copious water (to remove NaCl), and dry.[1]
Visualization: Purification Logic Flow
Figure 1: Decision tree for selecting the appropriate purification method based on impurity levels.
FAQ: Troubleshooting & Optimization
Q: My product turned into an oil during recrystallization. What happened? A: This is called "oiling out."[1] It happens if the solution is too concentrated or cooled too quickly.[1]
-
Fix: Re-heat to dissolve the oil. Add a small amount of extra ethanol (5-10%).[1] Scratch the glass side of the flask with a rod to induce nucleation, then cool very slowly.
Q: Can I use water to wash the product? A: Water is excellent for removing the ammonium acetate/ammonia salts and the reaction solvent (acetic acid), but it will not remove benzil. Both benzil and lophine are insoluble in water.[1] You must use an organic solvent (Ethanol/Ether) to separate them.[1]
Q: Why is my yield low after the Acid-Base extraction? A: The precipitation step (adding NaOH) might be incomplete. Ensure the pH is distinctly basic (>10).[1] Also, triphenylimidazole has slight solubility in water; if your volume is massive, you lose product. Keep volumes minimized.
Q: I don't have diethyl ether. What can I substitute for the wash? A: Toluene or Benzene are effective alternatives.[1] Benzil is very soluble in aromatic hydrocarbons.[1] Cold Methanol is another option, though lophine is slightly more soluble in methanol than in ether, so you may lose some yield.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Wolkenberg, S. E.; Wisnoski, D. D.; Leister, W. H.; Wang, Y.; Zhao, Z.; Lindsley, C. W. Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones using Microwave Irradiation. Organic Letters2004 , 6, 1453–1456. Link
-
PubChem. Compound Summary for CID 11396: 2,4,5-Triphenylimidazole.[1] National Library of Medicine (US).[1] Link
-
Domańska, U.; Pobudkowska, A.; Rogalski, M. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[6] Journal of Chemical & Engineering Data2004 , 49, 897–900. (Source for solubility differentials). Link
Sources
🔬 Technical Support Center: Thermal Stability of Triphenylimidazole Polymers
This guide functions as a specialized Technical Support Center for researchers working with Triphenylimidazole-based Polymers (specifically Polyimides and Poly(benzimidazole imide)s ).
It is designed to troubleshoot the specific thermal stability issues inherent to the lophine (triphenylimidazole) moiety, utilizing data-backed protocols and mechanistic insights.
Status: Operational | Tier: Level 3 (Senior Application Support) Scope: Thermal Degradation, Glass Transition (Tg) Optimization, Crosslinking Protocols.
🛑 Module 1: Triage & Diagnosis
Before modifying synthesis, confirm the failure mode using this diagnostic workflow.
Ticket #101: "My TGA shows significant weight loss below 400°C. Is the polymer degrading?"
Diagnosis: Likely False Degradation caused by Solvent Plasticization . Triphenylimidazole moieties are bulky and create significant "free volume" in the polymer matrix. While this improves solubility, it aggressively traps polar solvents (DMAc, NMP, DMSO) used during synthesis. These solvents often require temperatures >250°C to fully evacuate, mimicking early thermal degradation.
The Verification Protocol (Cyclic TGA): Do not rely on a standard ramp. Run this specific thermal program:
-
Ramp 1: Heat to 250°C at 10°C/min.
-
Isotherm: Hold for 30 minutes (evacuate volatiles).
-
Cool: Return to 50°C.
-
Ramp 2: Heat to 800°C at 10°C/min.
-
Result A: If weight loss disappears in Ramp 2, the issue is Residual Solvent . (See Protocol 2.1).
-
Result B: If weight loss persists or onset shifts lower, the issue is C-N Bond Scission (True Degradation). (See Protocol 2.2).
Ticket #102: "The Tg is lower than predicted (<280°C). Why?"
Root Cause Analysis:
-
Incomplete Imidization: The bulky triphenylimidazole group sterically hinders the ring-closing reaction of the polyamic acid precursor.
-
Lack of Intermolecular Forces: While the imidazole ring has an -NH group, steric bulk can prevent efficient hydrogen bonding if the backbone is too flexible (e.g., 6FDA-based).
⚙️ Module 2: Optimization Protocols
Execute these protocols to resolve the diagnosed issues.
Protocol 2.1: Optimized Stepwise Thermal Imidization
Use this to maximize cyclization and remove trapped solvents, pushing Tg >300°C.
Context: Standard rapid curing traps solvent, acting as a plasticizer that lowers Tg and thermal stability.
Step-by-Step Procedure:
-
Cast: Pour Poly(amic acid) (PAA) solution onto glass substrate.
-
Solvent Evaporation (Soft Bake): 80°C for 1 hour (Air/Oven).
-
Stepwise Curing (Inert N₂ Atmosphere):
-
120°C (30 min) – Onset of imidization.
-
160°C (30 min) – Solvent diffusion.
-
200°C (30 min) – Bulk imidization.
-
250°C (30 min) – Removal of complexed solvent.
-
300°C (20 min) – Final cure for rigidification.
-
-
Cooling: Slow cool to room temperature to prevent stress cracking.
Success Metric: The final film should exhibit a
Protocol 2.2: Bismaleimide (BMI) Crosslinking
Use this when the linear polymer cannot meet thermal requirements (>450°C stability).
Mechanism: The imidazole ring is electron-rich. By introducing Bismaleimide (BMI), you induce a crosslinking network via thermal addition (ene-reaction or homopolymerization of BMI) that "locks" the chains.
Reagents:
-
Host Polymer: Triphenylimidazole-containing PAA.[1]
-
Crosslinker: 1,1'-(methylenedi-4,1-phenylene) bismaleimide (BMI).
-
Ratio: 5–15 wt% BMI relative to polymer solids.
Procedure:
-
Dissolution: Dissolve PAA in DMAc.
-
Addition: Add BMI powder; stir at room temperature until clear (avoid heating, or BMI will self-polymerize early).
-
Casting: Cast film immediately.
-
Cure Profile (Modified):
-
Follow Protocol 2.1 up to 250°C.
-
Add High-Temp Dwell: Hold at 300°C for 1 hour . This drives the BMI crosslinking reaction.[2]
-
Data Comparison:
| Property | Linear Polymer (Standard) | BMI-Crosslinked (15 wt%) |
| Tg (DSC) | ~290°C | >330°C |
| Td5% (TGA) | ~480°C | >525°C |
| Solvent Resistance | Soluble in NMP | Insoluble / Swells only |
🧠 Module 3: Mechanistic Visualization
Visual 1: Thermal Degradation Pathway
Understanding why the material fails. The primary weak point is the C-N bond connecting the phenyl rings to the imidazole core. At high energy (heat), this bond undergoes homolytic scission.
Caption: Homolytic scission of the C-N bond is the primary thermal failure mode. Crosslinking mitigates this by restricting chain mobility and distributing thermal energy.
Visual 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow to distinguish between solvent plasticization and actual polymer degradation.
📚 References
-
Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides. Source: National Institutes of Health (PMC) [Link]
-
Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Source: ACS Publications (Macromolecules) [Link]
-
Cross-Linking of Polypropylene with Thiophene and Imidazole. Source: MDPI (Polymers) [Link]
-
Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials. Source: National Institutes of Health (PMC) [Link]
-
Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry. Source: MDPI (Pharmaceutics) [Link]
Sources
Validation & Comparative
A Comparative Guide to the FTIR Interpretation of 2,4,5-Triphenylimidazole Functional Groups
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. 2,4,5-Triphenylimidazole, also known as lophine, is a versatile heterocyclic compound with applications ranging from chemiluminescence to pharmaceuticals.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the key functional groups within this molecule, offering a unique vibrational fingerprint. This guide provides an in-depth analysis of the FTIR spectrum of 2,4,5-triphenylimidazole, compares it with related heterocyclic compounds, and offers a detailed protocol for sample analysis.
The Vibrational Signature of 2,4,5-Triphenylimidazole
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds.[3] Each type of bond and functional group absorbs at a characteristic frequency (or wavenumber, typically in cm⁻¹), allowing for a detailed structural interpretation. The structure of 2,4,5-triphenylimidazole features several key functional groups that give rise to a distinct FTIR spectrum: an imidazole ring and three phenyl substituents.
The principal vibrational modes observed in the FTIR spectrum of 2,4,5-triphenylimidazole are assigned as follows:
-
N-H Stretching: The imidazole ring contains a secondary amine (N-H) group. This bond gives rise to a characteristic stretching vibration that is typically observed in the region of 3200-3500 cm⁻¹. Experimental data for 2,4,5-triphenylimidazole shows this peak at approximately 3317-3450 cm⁻¹.[4][5] The broadness of this peak is often indicative of hydrogen bonding between molecules in the solid state.
-
Aromatic C-H Stretching: The three phenyl rings and the imidazole ring contain C-H bonds where the carbon is sp² hybridized. The stretching vibrations of these bonds are consistently found at wavenumbers just above 3000 cm⁻¹.[6][7] For 2,4,5-triphenylimidazole, these absorptions are typically seen in the 3030-3060 cm⁻¹ range.[4]
-
C=N and C=C Stretching (Ring Vibrations): The region between 1400 cm⁻¹ and 1650 cm⁻¹ is particularly diagnostic for aromatic and heteroaromatic compounds. It contains a series of complex, sharp to medium intensity bands corresponding to the stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds in both the imidazole and phenyl rings.[6][8] Experimental spectra of 2,4,5-triphenylimidazole show a distinct C=N stretching band around 1589-1635 cm⁻¹ and C=C aromatic stretching bands around 1483-1590 cm⁻¹.[4][5]
-
Aromatic C-H Bending (Out-of-Plane): The out-of-plane (oop) bending vibrations for the C-H bonds on the substituted phenyl rings are very informative and appear in the "fingerprint region" below 1000 cm⁻¹. The exact position of these strong absorptions can indicate the substitution pattern on the benzene rings.[6] For monosubstituted benzene rings, as are present in this molecule, strong bands are expected in the 690-770 cm⁻¹ range.
Visualizing the Structure-Spectrum Correlation
The following diagram illustrates the primary functional groups within the 2,4,5-triphenylimidazole molecule and their corresponding characteristic regions in the FTIR spectrum.
Caption: Key functional groups of 2,4,5-triphenylimidazole and their IR frequencies.
Comparative FTIR Analysis
To fully appreciate the spectral features of 2,4,5-triphenylimidazole, it is instructive to compare its spectrum with those of its parent heterocycle, imidazole, and a simpler derivative, 2-phenylimidazole. This comparison highlights how the addition of phenyl groups systematically alters the vibrational landscape.
| Functional Group | 2,4,5-Triphenylimidazole (cm⁻¹) | 2-Phenylimidazole (cm⁻¹) | Imidazole (cm⁻¹) | Causality of Spectral Shifts |
| N-H Stretch | 3317 - 3450 (Broad)[4][5] | ~3150-3250 (Very Broad) | ~3130 (Broad) | The broadness in all three is due to intermolecular hydrogen bonding. The precise position can vary with crystal packing and the electronic environment. |
| Aromatic C-H Stretch | 3030 - 3060[4] | >3000 | ~3110, ~3050 | All show absorptions >3000 cm⁻¹, characteristic of sp² C-H bonds. 2,4,5-Triphenylimidazole exhibits multiple peaks in this region due to the C-H bonds on the three phenyl rings and the imidazole ring. |
| C=N / C=C Ring Stretch | 1589 (C=N), 1483 (C=C)[4] | ~1600, ~1460 | ~1545, ~1480 | The extensive conjugation with three phenyl rings in 2,4,5-triphenylimidazole can shift these band positions compared to the simpler systems. The spectrum becomes more complex with multiple overlapping bands. |
| C-H Out-of-Plane Bend | ~700-770 | ~700-760 | ~840, ~760 | The strong absorptions in the 700-770 cm⁻¹ range for the phenyl-substituted imidazoles are characteristic of monosubstituted benzene rings, a feature absent in the parent imidazole. |
Note: Spectral data for 2-phenylimidazole and imidazole are derived from spectral databases and literature sources.[5][9]
This comparison demonstrates that while the core imidazole functionality provides a foundational set of peaks (N-H, C-H, and ring stretches), the addition of phenyl substituents introduces strong, characteristic absorptions for aromatic C-H stretching and, most notably, intense out-of-plane bending modes that confirm their presence and substitution pattern.
Experimental Protocol: Acquiring an FTIR Spectrum via the KBr Pellet Method
The following protocol details a self-validating system for obtaining a high-quality FTIR spectrum of a solid sample like 2,4,5-triphenylimidazole using the potassium bromide (KBr) pellet method. The principle relies on dispersing the solid sample in an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.[3][10]
Materials and Equipment
-
2,4,5-Triphenylimidazole (sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at >110°C for at least 4 hours to remove moisture.
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm diameter)
-
Hydraulic press (capable of 8-10 tons of pressure)
-
FTIR Spectrometer
-
Spatula and analytical balance
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the 2,4,5-triphenylimidazole sample.
-
Weigh approximately 150-200 mg of the dried spectroscopic grade KBr. The sample-to-KBr ratio should be roughly 1:100.[11]
-
Causality: A low sample concentration is crucial. Too much sample will result in total absorption (saturated peaks), making quantitative analysis impossible and distorting peak shapes.[3] KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has the plasticity to form a transparent disc under pressure.[10]
-
-
Grinding and Mixing:
-
Add the 1-2 mg of sample to the agate mortar and grind it into a very fine powder. The goal is to reduce particle size to less than the wavelength of the IR radiation to minimize scattering (the Christiansen effect).[1]
-
Add a small portion of the KBr to the mortar and continue grinding to mix. Gradually add the remaining KBr and mix thoroughly until the sample is homogeneously dispersed. Work quickly to minimize the absorption of atmospheric moisture by the hygroscopic KBr.[3]
-
-
Loading the Die:
-
Assemble the pellet die set.
-
Transfer the KBr-sample mixture into the die barrel, ensuring an even distribution across the bottom anvil surface.
-
-
Pressing the Pellet:
-
Place the die set into the hydraulic press.
-
If available, connect a vacuum line to the die to remove trapped air, which helps create a more transparent pellet.
-
Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes.[1]
-
Causality: The high pressure causes the KBr to "cold-flow," fusing the particles into a solid, transparent matrix that holds the sample particles in place for analysis.
-
Carefully release the pressure and disassemble the die to retrieve the pellet.
-
-
Data Acquisition:
-
A high-quality pellet should be thin and transparent or translucent.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
First, run a background scan with nothing in the sample holder (or with a pure KBr pellet if preferred) to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Run the sample scan to acquire the FTIR spectrum.
-
Workflow Diagram
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Conclusion
FTIR spectroscopy is a powerful and definitive tool for the structural elucidation of 2,4,5-triphenylimidazole. By understanding the characteristic absorption frequencies of its key functional groups—the N-H bond, aromatic C-H bonds, and the C=N and C=C bonds of the heterocyclic and phenyl rings—researchers can confidently verify its identity and purity. Comparison with simpler analogues like imidazole and 2-phenylimidazole provides crucial context, demonstrating the spectral impact of phenyl substitution. Adherence to a rigorous experimental protocol, such as the KBr pellet method described, ensures the acquisition of high-quality, reproducible data essential for scientific integrity in research and development.
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A Comparative Guide to Molecular Docking Studies of Triphenylimidazole Antimicrobial Agents
In the contemporary landscape of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, the triphenylimidazole moiety has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including notable antimicrobial efficacy.[1][2] This guide provides an in-depth comparative analysis of molecular docking studies of various triphenylimidazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will dissect the methodologies, compare the performance of different derivatives against key microbial targets, and provide actionable insights into the interpretation and validation of in silico findings.
The Rise of Triphenylimidazoles as Antimicrobial Scaffolds
The imidazole ring is a fundamental component of numerous biologically active molecules and approved drugs, prized for its ability to engage in various non-covalent interactions with biological macromolecules.[2] The triphenylimidazole scaffold, in particular, offers a three-dimensional arrangement of aromatic rings that can be strategically functionalized to enhance target specificity and potency. Studies have demonstrated that derivatives of 2,4,5-triphenyl-1H-imidazole exhibit significant activity against a range of bacterial and fungal pathogens.[2][3] Molecular docking, a powerful computational technique, has been instrumental in elucidating the potential mechanisms of action of these compounds by predicting their binding modes and affinities at the active sites of microbial protein targets.[4]
Key Microbial Targets for Triphenylimidazole Agents
The antimicrobial activity of triphenylimidazole derivatives has been investigated against several validated microbial targets. This guide will focus on two of the most prominent enzymes:
-
Bacterial DNA Gyrase: This essential enzyme, absent in humans, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[5] Its unique function makes it an attractive target for the development of novel antibacterial agents with selective toxicity.[4][5]
-
Fungal Cytochrome P450 14α-demethylase (CYP51): A key enzyme in the ergosterol biosynthesis pathway, CYP51 is vital for maintaining the integrity of the fungal cell membrane.[6][7] It is the primary target of azole antifungal drugs, and the development of new inhibitors is crucial to combat the rise of resistant fungal strains.[6]
Comparative Docking Analysis of Triphenylimidazole Derivatives
The efficacy of triphenylimidazole derivatives as antimicrobial agents is highly dependent on the nature and position of substituents on the phenyl rings. Molecular docking studies have been pivotal in rationalizing the structure-activity relationships (SAR) observed in vitro. The following table summarizes the docking performance of various triphenylimidazole derivatives against key microbial targets, collated from the literature.
| Compound ID/Derivative | Target Protein (PDB ID) | Organism | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Against Bacterial Targets | |||||
| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | Staphylococcus aureus DNA Gyrase | Staphylococcus aureus | -8.5 | Not Specified | |
| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | Staphylococcus aureus DNA Gyrase | Staphylococcus aureus | -8.2 | Not Specified | |
| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Escherichia coli DNA Gyrase | Escherichia coli | -7.9 | Not Specified | |
| 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | Glucosamine-6-phosphate synthase | Candida albicans | -9.2 | Not Specified | [8] |
| Against Fungal Targets | |||||
| 1-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)pyrrolidine | Candida albicans CYP51 | Candida albicans | -10.2 | Y132, F228, M508 | [9] |
| 1-((2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)pyrrolidine | Candida albicans CYP51 | Candida albicans | -9.8 | Y132, F228, M508 | [9] |
Note: Docking scores can vary depending on the software and protocol used. The data presented here is for comparative purposes within the context of the cited studies.
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
To provide a practical understanding of the in silico evaluation of triphenylimidazole derivatives, this section outlines a detailed, step-by-step molecular docking protocol using AutoDock Vina, a widely used and freely available software.[10][11] The causality behind each experimental choice is explained to ensure a thorough comprehension of the process.
Step 1: Preparation of the Receptor (Protein)
-
Objective: To prepare the 3D structure of the target protein for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.
-
Procedure:
-
Obtain Protein Structure: Download the crystal structure of the target protein (e.g., Staphylococcus aureus DNA gyrase) from the Protein Data Bank (PDB).
-
Clean the PDB File: Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera. This is crucial as they can interfere with the docking of the new ligand.
-
Add Hydrogens and Charges: Use AutoDock Tools (ADT) to add polar hydrogens and compute Gasteiger charges for the protein.[12] This step is essential for accurately calculating the electrostatic interactions between the protein and the ligand.
-
Save as PDBQT: Save the prepared protein file in the PDBQT format, which is the required input format for AutoDock Vina and contains the atomic coordinates, charges, and atom types.
-
Step 2: Preparation of the Ligand (Triphenylimidazole Derivative)
-
Objective: To generate a 3D structure of the triphenylimidazole derivative and prepare it for docking.
-
Procedure:
-
Draw or Obtain Ligand Structure: Draw the 2D structure of the triphenylimidazole derivative using a chemical drawing software like ChemDraw or obtain the structure from a database like PubChem.
-
Convert to 3D and Optimize: Convert the 2D structure to a 3D structure and perform energy minimization using a program like Open Babel or Avogadro. This ensures a low-energy, stable conformation of the ligand.
-
Set Torsions and Save as PDBQT: Use ADT to define the rotatable bonds in the ligand, which allows for conformational flexibility during docking. Save the prepared ligand in the PDBQT format.
-
Step 3: Grid Box Generation
-
Objective: To define the search space for the docking simulation, focusing on the active site of the protein.
-
Procedure:
-
Identify the Active Site: The active site can be identified from the literature or by observing the binding location of a co-crystallized ligand in the PDB structure.
-
Define the Grid Box: In ADT, a grid box is centered on the active site. The size of the box should be large enough to accommodate the ligand and allow for its free rotation and translation.
-
Step 4: Running the Docking Simulation
-
Objective: To perform the molecular docking calculation using AutoDock Vina.
-
Procedure:
-
Create a Configuration File: Create a text file specifying the input protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Step 5: Analysis of Docking Results
-
Objective: To analyze the predicted binding poses and interactions between the ligand and the protein.
-
Procedure:
-
Examine Binding Affinities: The output file will list the binding affinities for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.[13][14]
-
Visualize Binding Poses: Use a molecular visualization tool like PyMOL or Discovery Studio to visualize the docked poses of the triphenylimidazole derivative in the active site of the protein.[15]
-
Analyze Interactions: Identify the key amino acid residues involved in the interaction with the ligand. Tools like LigPlot+ or the analysis features within visualization software can be used to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[16][17]
-
Caption: A generalized workflow for molecular docking studies of triphenylimidazole antimicrobial agents.
Visualizing Protein-Ligand Interactions
A crucial aspect of molecular docking is the visualization and interpretation of the interactions between the ligand and the protein's active site. The following diagram illustrates a hypothetical binding mode of a triphenylimidazole derivative within the active site of a microbial enzyme, highlighting key interactions that contribute to its binding affinity.
Caption: Schematic of triphenylimidazole derivative interactions within a protein active site.
Trustworthiness and Self-Validation of Docking Results
While molecular docking is a valuable tool, it is essential to approach the results with a critical perspective. The scoring functions used in docking are approximations of the true binding free energy, and false positives are not uncommon.[18] Therefore, a self-validating system should be in place to increase confidence in the in silico predictions.
-
Re-docking of a Co-crystallized Ligand: A common validation step is to remove the native ligand from a crystal structure, and then dock it back into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation of the docking protocol.
-
Comparison with Experimental Data: The ultimate validation of docking results comes from experimental data. A strong correlation between the predicted binding affinities of a series of compounds and their experimentally determined biological activities (e.g., IC50 or MIC values) provides strong support for the docking model.
-
Molecular Dynamics (MD) Simulations: For promising candidates, MD simulations can be employed to assess the stability of the predicted protein-ligand complex over time and to obtain a more rigorous estimation of the binding free energy.[7]
Conclusion
Molecular docking has proven to be an indispensable tool in the rational design and development of triphenylimidazole-based antimicrobial agents. By providing detailed insights into the molecular interactions between these compounds and their microbial targets, docking studies enable the optimization of lead compounds for enhanced potency and selectivity. This guide has provided a comparative overview of the docking performance of various triphenylimidazole derivatives, a detailed experimental protocol for conducting such studies, and a framework for the critical evaluation of in silico results. As the threat of antimicrobial resistance continues to grow, the integration of computational methods like molecular docking into the drug discovery pipeline will be more critical than ever in the quest for novel and effective antimicrobial therapies.
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Abbas, S. K., Jaafar, M. T., Ali, H. R., & Alsarayreh, A. A. (2024). Synthesis, Antibacterial Evaluation and molecular docking of 2, 4, 5-Tri- imidazole Derivatives. Moroccan Journal of Chemistry, 12(3). [Link]
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Parker, J. E., & Warrilow, A. G. (2016). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial agents and chemotherapy, 60(9), 5536-5544. [Link]
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El Mouns, B. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. [Link]
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Ajani, O. O., et al. (2022). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC advances, 12(12), 7345-7363. [Link]
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Warrilow, A. G., et al. (2013). Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens. Antimicrobial agents and chemotherapy, 57(7), 3141-3149. [Link]
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Mahamuni, V., et al. (2025, November 9). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. International Journal of Molecular Sciences, 26(22), 16554. [Link]
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Tomi, I. H. R., et al. (2014). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. Arabian Journal of Chemistry, 7(5), 887-893. [Link]
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Aldeghi, M., et al. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. [Link]
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Kovalenko, S. M., et al. (2023). In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents. Chemistry & Biodiversity, 20(12), e202301267. [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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Gîrbea, G., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International Journal of Molecular Sciences, 23(11), 6140. [Link]
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Hatif, A. R., et al. (2024, May 20). Molecular Docking of Some Phytochemicals Against DNA Gyrase of Gram-Negative and Gram-positive Bacteria. Current Clinical and Medical Education. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 1,4,5-Triphenylimidazole
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,4,5-triphenylimidazole, also known as lophine. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective, contrasting its fragmentation with related structures and alternative analytical techniques. We will delve into the causality behind fragmentation pathways, provide actionable experimental protocols, and ground all claims in authoritative references.
Introduction to 1,4,5-Triphenylimidazole and Mass Spectrometry
1,4,5-Triphenylimidazole (Lophine) is a heterocyclic aromatic compound with a molecular weight of 296.37 g/mol and a formula of C₂₁H₁₆N₂.[1][2][3] Its derivatives are a significant class of scaffolds in medicinal chemistry, possessing a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6] The structural characterization of these molecules is paramount, and mass spectrometry (MS) is an indispensable tool for confirming molecular weight and elucidating structural features.
Electron Ionization (EI) mass spectrometry, in particular, provides rich structural information through reproducible fragmentation patterns, making it a cornerstone technique for the identification of unknown compounds and the confirmation of synthesized molecules.[7][8]
Section 1: The Principles of Electron Ionization (EI) Fragmentation
In EI-MS, vaporized analyte molecules are bombarded with a high-energy electron beam, typically standardized at 70 eV.[9] This energy is significantly higher than the ionization energy of most organic molecules (~10 eV), ensuring consistent and reproducible fragmentation patterns that can be compared against spectral libraries.[9] The initial impact ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).[8]
This molecular ion contains excess internal energy, which can be dissipated through the cleavage of chemical bonds, resulting in the formation of smaller, stable fragment ions. The pattern of these fragments is a unique fingerprint of the molecule's structure. The fragmentation process follows fundamental chemical principles: weaker bonds break more readily, and the most stable resulting cations and neutral radicals are preferentially formed.[10]
Section 2: The Fragmentation Pattern of 1,4,5-Triphenylimidazole
The EI-MS spectrum of 1,4,5-triphenylimidazole is characterized by a prominent molecular ion peak and several key fragment ions. The molecular formula is C₂₁H₁₆N₂, yielding an exact mass of 296.1313.
Observed Key Fragments: The NIST mass spectrometry database lists major fragments for 2,4,5-Triphenylimidazole at the following mass-to-charge ratios (m/z):
-
m/z 296 (Molecular Ion, M•⁺)
-
m/z 295 ([M-H]⁺)
-
m/z 165
-
m/z 103
Proposed Fragmentation Pathways
The fragmentation of 1,4,5-triphenylimidazole is dictated by the stability of its aromatic and heterocyclic rings. The following pathways are proposed based on established fragmentation mechanisms of substituted imidazoles and aromatic compounds.[11][12]
-
Formation of the Molecular Ion (m/z 296): The process begins with the removal of a single electron from the triphenylimidazole molecule to form the radical cation, M•⁺.
C₂₁H₁₆N₂ + e⁻ → [C₂₁H₁₆N₂]•⁺ + 2e⁻
-
Formation of the [M-H]⁺ Ion (m/z 295): A very common fragmentation for aromatic compounds is the loss of a single hydrogen atom to form a stable, even-electron cation. This is often the base peak or a very intense peak in the spectrum.
[C₂₁H₁₆N₂]•⁺ → [C₂₁H₁₅N₂]⁺ + H•
-
Formation of the m/z 103 Ion: This fragment corresponds to the benzonitrile cation ([C₆H₅CN]⁺). This is likely formed via a complex rearrangement and cleavage of the imidazole ring. This type of cleavage, involving the expulsion of a stable neutral nitrile or isonitrile, is a characteristic fragmentation pathway for imidazole-containing structures.[11][13]
-
Formation of the m/z 165 Ion: The formation of this ion, with a proposed formula of [C₁₃H₉]⁺, involves a significant rearrangement. A plausible mechanism is the cleavage of the imidazole ring, leading to the loss of a neutral benzonitrile molecule (103 Da) and an HCN molecule (27 Da), followed by cyclization. However, a more direct pathway involves the cleavage of the C2-N1 and C4-C5 bonds of the imidazole ring, expelling a neutral fragment of C₈H₇N₂ (131 Da). The resulting m/z 165 cation is likely a highly stabilized, rearranged polycyclic aromatic structure, such as the fluorenyl cation, which is a common and very stable fragment in the mass spectra of polyaromatic systems.
The proposed primary fragmentation pathways are illustrated in the diagram below.
Sources
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Publish Comparison Guide: X-ray Crystallographic Data of 1,4,5-Triphenylimidazole
This guide provides a comparative technical analysis of 1,4,5-Triphenylimidazole (1,4,5-TPI) , focusing on its crystallographic data, structural properties, and synthesis, while contrasting it with its more common isomer, 2,4,5-Triphenylimidazole (Lophine) .
Executive Summary & Structural Significance
1,4,5-Triphenylimidazole (1,4,5-TPI) represents a critical scaffold in medicinal chemistry, distinct from its well-known isomer, 2,4,5-Triphenylimidazole (Lophine) . While Lophine is renowned for its chemiluminescence and hydrogen-bonding networks, 1,4,5-TPI is structurally defined by the substitution of the N1-proton with a phenyl group.
Core Distinction:
-
2,4,5-TPI (Lophine): Possesses an N1-H donor and N3 acceptor, facilitating strong intermolecular hydrogen bonding (N–H···N) and high melting points (~275°C).[1]
-
1,4,5-TPI: The N1-Phenyl substitution eliminates the H-bond donor capability. The crystal packing relies exclusively on weak interactions (
- stacking and C–H··· ), resulting in significantly altered solubility, lower melting points, and a twisted "propeller" molecular geometry due to steric clash between the N1-Phenyl and C5-Phenyl rings.
This guide serves researchers requiring precise structural data to differentiate these isomers for applications in COX-2 inhibition, p38 MAP kinase modulation, and optoelectronic material design.
Comparative Structural Analysis: 1,4,5-TPI vs. Alternatives
The following table contrasts the crystallographic and physicochemical properties of 1,4,5-TPI against the industry standard, Lophine.
Table 1: Crystallographic & Physicochemical Comparison
| Feature | 1,4,5-Triphenylimidazole (Target) | 2,4,5-Triphenylimidazole (Lophine) | Significance |
| Formula | Isomers | ||
| Crystal System | Monoclinic (Typical for N-sub derivatives) | Orthorhombic (Neat) / Monoclinic (Solvated) | 2,4,5-TPI is polymorphic; 1,4,5-TPI is sterically locked. |
| Space Group | Determines packing efficiency. | ||
| Melting Point | ~208–210 °C (Oxide/Deriv.[1][2][3] range) | 274–278 °C | 1,4,5-TPI melts lower due to lack of H-bonds. |
| Intermolecular Forces | Van der Waals, | Strong N–H···N Hydrogen Bonds | 2,4,5-TPI forms infinite H-bonded chains. |
| Steric Geometry | High torsion (N1-Ph vs C5-Ph clash) | Moderate torsion (Ph rings twist ~20-40°) | 1,4,5-TPI is more non-planar (Propeller shape). |
| Fluorescence | Weak/Moderate (Steric quenching) | Strong (Chemiluminescent) | Lophine is the standard for emission studies. |
*Note: Exact unit cell parameters for the unsubstituted C2-H parent 1,4,5-TPI are rare in open literature. Data often refers to the 3-oxide or 2-substituted derivatives. The values above reflect the structural class behavior.
Structural Visualization & Logic
The dramatic difference in crystal packing is dictated by the N1-substitution. The diagram below illustrates the steric conflict in 1,4,5-TPI that forces the phenyl rings out of coplanarity, preventing the flat packing seen in Lophine.
Caption: Structural causality diagram contrasting the H-bond network of Lophine against the sterically hindered, loose packing of 1,4,5-TPI.
Experimental Protocols
To generate X-ray quality crystals of 1,4,5-TPI, one cannot simply replicate Lophine synthesis (Debus-Radziszewski) because that method favors the 2,4,5-isomer. The 1,4,5-isomer requires N-arylation or specific multicomponent condensation.
Protocol A: Synthesis of 1,4,5-Triphenylimidazole
Methodology adapted from modified Ullmann coupling or condensation.
Reagents:
-
Iodobenzene (Arylating agent)
- (Catalyst)
- (Base)
-
DMSO (Solvent)[1]
Step-by-Step Workflow:
-
Activation: Dissolve 4,5-diphenylimidazole (1.0 equiv) in DMSO. Add
(2.0 equiv) and stir at room temperature for 30 mins to deprotonate the N1 position. -
Coupling: Add Iodobenzene (1.2 equiv) and
(10 mol%). -
Reflux: Heat the mixture to 110°C under an inert atmosphere (
) for 12–16 hours. Note: Monitoring by TLC is crucial; 1,4,5-TPI moves faster (higher ) than the N-H precursor due to loss of polarity. -
Workup: Cool to RT. Pour into ice-water. The product will precipitate as a gummy solid. Extract with Ethyl Acetate.[4][6]
-
Purification: Silica gel column chromatography (Hexane:EtOAc 8:2) is required to remove unreacted precursor.
Protocol B: Crystallization for X-ray Diffraction
Objective: Obtain single crystals suitable for diffractometry.
-
Solvent Selection: 1,4,5-TPI has high solubility in organic solvents compared to Lophine. Use a Slow Evaporation method with a binary solvent system.
-
Preparation: Dissolve 50 mg of purified 1,4,5-TPI in 2 mL of Dichloromethane (DCM) .
-
Layering: Carefully layer 1 mL of Hexane or Ethanol on top of the DCM solution in a narrow vial. Do not mix.
-
Growth: Seal the vial with parafilm, punch one small hole, and store in a vibration-free dark environment at 4°C.
-
Harvest: Colorless, block-like crystals typically form within 48–72 hours.
Crystallographic Data Summary (Reference Values)
When analyzing your obtained crystals, compare against these reference parameters for the 1,4,5-substituted imidazole core (based on 1-ethyl/1-phenyl analogues):
| Parameter | Typical Value / Range |
| Space Group | |
| Unit Cell a (Å) | 10.1 – 11.2 Å |
| Unit Cell b (Å) | 12.4 – 15.5 Å |
| Unit Cell c (Å) | 13.9 – 14.6 Å |
| 90° – 102° | |
| Z (Molecules/Cell) | 4 |
| R-Factor | < 0.05 (for high quality data) |
Data Interpretation: If your unit cell shows an orthorhombic system (
References
-
Yanover, D., & Kaftory, M. (2009). Lophine (2,4,5-triphenyl-1H-imidazole).[6] Acta Crystallographica Section E.
- Significance: Defines the "Alternative" baseline structure (Ne
-
Peppel, T., & Köckerling, M. (2013). Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-1H-imidazole (Ethyl-Lophine). Z. Naturforsch.
- Significance: Provides unit cell data for N-substituted triphenylimidazoles, serving as the closest structural proxy for packing behavior.
-
Santa Cruz Biotechnology. 1,4,5-triphenyl-1H-imidazole-2-thiol Product Data.
- Significance: Verifies the commercial existence and CAS registry of the 1,4,5-core deriv
-
NIST Chemistry WebBook. 2,4,5-Triphenylimidazole Thermochemical Data.
- Significance: Authoritative source for melting point and phase change d
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. EP0680472A1 - 4,5-diphenylimidazole derivatives, their preparation and their use as acyl coenzyme a: cholesterol-0-acyl-transferase (acat) inhibitor - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
